molecular formula C19H20O5 B1673254 Hirsutenone CAS No. 41137-87-5

Hirsutenone

货号: B1673254
CAS 编号: 41137-87-5
分子量: 328.4 g/mol
InChI 键: VWHYFMQKJYFLCC-DUXPYHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one is a diarylheptanoid.
Hirsutenone has been reported in Alnus firma, Alnus japonica, and other organisms with data available.
from methanolic extract of the aerial parts of Viscum cruciatum (Viscaceae)
inhibits upregulation of COX-2 and MMP-9 as induced by 12-O-tetradecanoylphorbol-13-acetate;  isolated from the plant Alnus hirsuta;  structure in first source

属性

IUPAC Name

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYFMQKJYFLCC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873736
Record name Hirsutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-87-5
Record name Hirsutenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41137-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hirsutenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirsutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HIRSUTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ04K2MMM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hirsutenone: A Technical Guide to Its Natural Sources, Isolation from Alnus Species, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutenone is a linear diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-tumor-promoting, and anti-atopic dermatitis effects.[1][2][3] Found predominantly in various species of the genus Alnus, commonly known as alder, this compound represents a promising natural product for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation from Alnus species, and a summary of its known biological activities and associated signaling pathways.

Natural Sources and Quantitative Data

This compound has been identified and isolated from several species of the Alnus genus, a member of the Betulaceae family.[4] The primary sources of this compound are the bark and leaves of these deciduous trees. The concentration of this compound can vary depending on the specific Alnus species, the part of the plant used for extraction, and the geographical location and season of collection.

Quantitative analysis of this compound content in various Alnus species is crucial for identifying the most promising sources for its large-scale isolation. The following table summarizes the available quantitative data on this compound from different Alnus species.

Alnus SpeciesPlant PartExtraction MethodThis compound YieldReference
Alnus glutinosaStem BarkNot specified33.71 mg/g of dry extract[5]
Alnus japonicaBarkNot specifiedMajor diarylheptanoid[6]
Alnus glutinosaLeavesEthyl acetate extractionNot quantified[7]

Experimental Protocols: Isolation and Purification of this compound from Alnus Species

The isolation of this compound from Alnus species typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diarylheptanoids from Alnus bark and leaves.[1]

Plant Material Collection and Preparation
  • Collection: Collect fresh bark or leaves from the desired Alnus species (e.g., Alnus glutinosa or Alnus japonica).

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: Macerate the powdered plant material in methanol or 95% ethanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

  • Duration: Allow the extraction to proceed for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Solvent Partitioning
  • Fractionation: Suspend the crude extract in a mixture of water and ethyl acetate (1:1, v/v) in a separatory funnel.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.

  • Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in diarylheptanoids.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

    • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with a UV lamp (254 nm) and/or a vanillin-sulfuric acid spray reagent.

    • Pooling: Combine the fractions containing this compound based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a reversed-phase C18 column for final purification.

    • Mobile Phase: Employ a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

    • Detection: Monitor the elution at a wavelength of 280 nm.

    • Purification: Inject the this compound-rich fractions from the silica gel column and collect the peak corresponding to this compound.

    • Verification: Confirm the purity and identity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its mechanisms of action being an active area of research. Two key signaling pathways modulated by this compound are the PI3K/ERK pathway and the CREB/MITF pathway in melanogenesis.

This compound's Interaction with the PI3K/ERK Signaling Pathway

This compound has been shown to directly bind to and inhibit Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1) in a non-ATP competitive manner.[1][3] This dual inhibition disrupts downstream signaling cascades that are often hyperactivated in various diseases, including cancer and metabolic disorders.

PI3K_ERK_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK1 ERK1 This compound->ERK1 Inhibits Downstream_Signaling_PI3K Downstream Signaling (e.g., Akt/mTOR) PI3K->Downstream_Signaling_PI3K Downstream_Signaling_ERK1 Downstream Signaling (e.g., Cell Proliferation) ERK1->Downstream_Signaling_ERK1

This compound inhibits the PI3K and ERK1 signaling pathways.
This compound's Role in the Inhibition of Melanogenesis via the CREB/MITF Pathway

This compound has demonstrated potent anti-melanogenic activity by targeting the CREB/MITF signaling pathway.[6] It suppresses the phosphorylation of cAMP response element-binding protein (CREB), which in turn downregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. By inhibiting this pathway, this compound effectively reduces melanin synthesis.

Melanogenesis_Pathway This compound This compound CREB_P Phosphorylated CREB This compound->CREB_P Inhibits Phosphorylation MITF MITF CREB_P->MITF Activates Transcription Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Activates Transcription Melanin_Synthesis Melanin Synthesis Melanogenic_Enzymes->Melanin_Synthesis

This compound inhibits melanogenesis via the CREB/MITF pathway.

Conclusion

This compound, a diarylheptanoid predominantly found in Alnus species, presents a compelling case for further research and development in the pharmaceutical and cosmeceutical industries. Its well-documented biological activities, coupled with established methods for its isolation and purification, make it an accessible and promising natural product. This technical guide provides a foundational understanding of this compound, from its natural origins to its molecular mechanisms of action, to aid researchers and scientists in their exploration of this potent bioactive compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its production for various applications.

References

Hirsutenone: A Technical Guide to its Discovery, Structural Elucidation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutenone, a diarylheptanoid first isolated from plants of the Alnus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, the elucidation of its chemical structure through modern spectroscopic techniques, and a detailed examination of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound is a naturally occurring compound found in various species of the genus Alnus, commonly known as alder.[3] Its isolation from plant material, such as the leaves of Alnus glutinosa, typically involves solvent extraction followed by chromatographic purification.[4]

Experimental Protocol: Isolation of this compound from Alnus glutinosa Leaves

This protocol is a generalized representation based on common phytochemical isolation techniques for diarylheptanoids.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Alnus glutinosa are collected and air-dried in the shade.

  • The dried leaves are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.[4]

  • The extraction process is typically repeated multiple times to ensure maximum yield.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • The ethyl acetate fraction, which is typically rich in diarylheptanoids, is concentrated.

  • This fraction is then subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Workflow for the Isolation of this compound

G start Dried, powdered Alnus glutinosa leaves extraction Solvent Extraction (e.g., Methanol) start->extraction evaporation Evaporation under reduced pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the isolation and purification of this compound.

Chemical Structure Elucidation

The chemical structure of this compound was determined to be (4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₂₀O₅[3][5]
Molecular Weight 328.36 g/mol [3][5]
Appearance Powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][6]
Storage -20°C[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

Table of ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific assignments can vary slightly based on the solvent used. The following is a representative compilation.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
129.82.68 (t, J = 7.6)
245.12.85 (t, J = 7.6)
3200.1-
4129.86.10 (d, J = 15.8)
5148.56.85 (dt, J = 15.8, 6.9)
632.52.45 (q, J = 6.9)
729.22.65 (t, J = 7.5)
1'134.5-
2'115.86.68 (d, J = 8.0)
3'145.1-
4'143.8-
5'116.26.75 (d, J = 1.8)
6'120.96.55 (dd, J = 8.0, 1.8)
1''133.8-
2''115.96.67 (d, J = 8.1)
3''145.2-
4''143.9-
5''116.36.74 (d, J = 2.0)
6''121.16.54 (dd, J = 8.1, 2.0)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of pure this compound in a suitable solvent (e.g., methanol) is prepared.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes. The accurate mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and analyze the resulting fragment ions.

Interpretation of the Mass Spectrum:

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of 328.[5]

  • Key fragment ions would arise from the cleavage of the heptenone chain and the loss of water from the hydroxyl groups. Common fragmentation pathways for diarylheptanoids involve cleavage at the bonds adjacent to the carbonyl group and benzylic positions.[7]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-adipogenic effects.[2][6] These effects are mediated through its interaction with and inhibition of key cellular signaling pathways, primarily the PI3K/Akt and ERK pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been demonstrated to directly inhibit PI3K, a key upstream kinase in this pathway.[8]

Signaling Pathway of this compound's Inhibition of PI3K/Akt

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K inhibits

This compound inhibits the PI3K/Akt pathway by directly targeting PI3K.
Inhibition of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation and differentiation. This compound has been found to directly target and inhibit ERK1.[8]

Signaling Pathway of this compound's Inhibition of ERK

G Mitogen Mitogen Ras Ras Mitogen->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression This compound This compound This compound->ERK inhibits

This compound inhibits the ERK pathway by directly targeting ERK.
Experimental Protocol: In Vitro Kinase Assay for PI3K and ERK Inhibition

1. Reagents and Materials:

  • Recombinant human PI3K and ERK1 enzymes.

  • Specific substrates for each kinase (e.g., phosphatidylinositol for PI3K, myelin basic protein for ERK).

  • ATP (radiolabeled or with a detection system like ADP-Glo™).

  • This compound of high purity.

  • Assay buffer.

  • Microplates.

  • Plate reader for detecting the kinase activity.

2. Assay Procedure:

  • A reaction mixture containing the kinase, its specific substrate, and assay buffer is prepared in the wells of a microplate.

  • This compound is added at various concentrations to different wells. A control with no inhibitor is also included.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).

  • The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.[8]

Quantitative Bioactivity Data

This compound has demonstrated inhibitory activity against various enzymes and cancer cell lines.

TargetIC₅₀ Value (µM)Reference
Hyaluronidase 6.27 ± 0.62
Elastase 11.72 ± 1.04
Collagenase 19.08 ± 2.24
MCF7 (Breast Cancer) 4.51 ± 0.24
MDA-MB-468 (Breast Cancer) 12.55 ± 0.86
SK-BR-3 (Breast Cancer) 14.12 ± 1.01
Melanin Synthesis (B16-F1 cells) 3.87[9]

Conclusion

This compound stands out as a promising natural product with well-defined anti-cancer and anti-inflammatory properties. Its discovery and structural elucidation have been made possible through the application of modern phytochemical and spectroscopic techniques. The understanding of its mechanism of action, particularly its inhibitory effects on the PI3K/Akt and ERK signaling pathways, provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide offers a comprehensive overview of the fundamental technical aspects related to this compound, intended to facilitate future research and development efforts.

References

The Biosynthesis of Hirsutenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hirsutenone, a linear diarylheptanoid found predominantly in plants of the Alnus genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of quantitative data on diarylheptanoid content in Alnus species, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathway and experimental workflows to facilitate research and development in this area.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This compound is a prominent member of this family, isolated from various Alnus species (commonly known as alders). Its chemical structure features a saturated heptan-3-one chain connecting a 4-hydroxyphenyl group and a 3,4-dihydroxyphenyl group. The biosynthesis of such specialized metabolites originates from the general phenylpropanoid pathway, a core metabolic route in higher plants. This guide delineates the currently understood and putative enzymatic reactions that constitute the biosynthetic journey to this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

  • Stage 1: The General Phenylpropanoid Pathway. This well-established pathway synthesizes the activated phenylpropanoid precursors required for the diarylheptanoid backbone.

  • Stage 2: Polyketide Synthase-Mediated Condensation. A type III polyketide synthase (PKS) is hypothesized to catalyze the condensation of two different phenylpropanoid-CoA esters with a malonyl-CoA extender unit to form the diarylheptanoid scaffold.

  • Stage 3: Tailoring Reactions. Subsequent enzymatic modifications, primarily reduction, are necessary to yield the final structure of this compound.

Stage 1: Formation of Phenylpropanoid Precursors

The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

G cluster_0 General Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H (putative) Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL

Figure 1: General Phenylpropanoid Pathway.

The key enzymes in this stage are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids (like caffeic acid) by ligating them to Coenzyme A, forming their respective CoA esters.

To generate the two distinct aromatic rings of this compound, a hydroxylation step at the C3 position of the p-coumaric acid ring is required to form caffeic acid. This is likely catalyzed by a p-coumarate 3-hydroxylase (C3H). Both p-coumaroyl-CoA and caffeoyl-CoA then serve as the building blocks for the diarylheptanoid structure.

Stage 2: Formation of the Diarylheptanoid Backbone

A putative diarylheptanoid synthase, a type III polyketide synthase, is proposed to catalyze the condensation of one molecule of p-coumaroyl-CoA, one molecule of caffeoyl-CoA, and one molecule of malonyl-CoA. The exact order of condensation is not yet elucidated. This reaction would form a polyketide intermediate that undergoes cyclization and aromatization to yield a diketide diarylheptanoid precursor to this compound.

G cluster_1 Diarylheptanoid Backbone Formation (Putative) p-Coumaroyl-CoA p-Coumaroyl-CoA Diarylheptanoid Synthase (PKS) Diarylheptanoid Synthase (PKS) p-Coumaroyl-CoA->Diarylheptanoid Synthase (PKS) Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-CoA->Diarylheptanoid Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Diarylheptanoid Synthase (PKS) Unsaturated Diketo-diarylheptanoid Unsaturated Diketo-diarylheptanoid Diarylheptanoid Synthase (PKS)->Unsaturated Diketo-diarylheptanoid

Figure 2: Putative Diarylheptanoid Backbone Formation.
Stage 3: Tailoring of the Heptanoid Chain

The diarylheptanoid intermediate formed by the PKS likely contains a diketide moiety and unsaturation in the heptanoid chain. To arrive at the final structure of this compound, a series of reduction reactions are necessary. A putative reductase enzyme is hypothesized to reduce one of the ketone groups and the double bond in the heptanoid chain, resulting in the saturated heptan-3-one structure of this compound.

G cluster_2 Chain Tailoring Reactions (Putative) Unsaturated Diketo-diarylheptanoid Unsaturated Diketo-diarylheptanoid This compound This compound Unsaturated Diketo-diarylheptanoid->this compound Reductase(s)

Figure 3: Putative Tailoring Reactions.

Quantitative Data of Diarylheptanoids in Alnus Species

The concentration of this compound and related diarylheptanoids can vary significantly depending on the Alnus species, the specific plant tissue, and the extraction solvent used. The following tables summarize quantitative data from studies on Alnus species.

Table 1: this compound Content in Alnus Species

Plant SpeciesPlant PartExtraction SolventThis compound Content (mg/g of dry extract)Reference
Alnus glutinosaStem BarkMethanol33.71[1][2]
Alnus japonicaNot specified70% Methanol~0.0184[3]
Alnus japonicaNot specifiedWater~0.0178[3]
Alnus japonicaHot Water ExtractWater0.07302[4]

Table 2: Content of Other Major Diarylheptanoids in Alnus glutinosa Stem Bark

CompoundContent (mg/g of dry extract)Reference
Oregonin484.18[1][2]
Rubranoside B27.21[1][2]
5-O-methylhirsutanonol17.91[1][2]
Hirsutanonol-5-O-glucoside13.95[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the upstream phenylpropanoid pathway. These protocols can be adapted for the characterization of enzymes from Alnus species.

Extraction and Quantification of this compound

G cluster_3 This compound Extraction and Quantification Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., 70% Methanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation HPLC-DAD Analysis HPLC-DAD Analysis Concentration->HPLC-DAD Analysis Dissolve in mobile phase Quantification Quantification HPLC-DAD Analysis->Quantification Compare to standard curve

Figure 4: this compound Extraction and HPLC Analysis Workflow.

Protocol for HPLC Quantification of this compound [3][5]

  • Extraction: Macerate dried and powdered plant material (e.g., Alnus bark) with a suitable solvent (e.g., 70% methanol) at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Sample Preparation: Dissolve the dried extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) at a wavelength of 280 nm.

  • Quantification: Prepare a standard curve of pure this compound at various concentrations. Quantify the this compound in the plant extract by comparing its peak area to the standard curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

G cluster_4 PAL Enzyme Assay Workflow Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Buffer with 2-mercaptoethanol, PVPP Centrifugation Centrifugation Homogenization->Centrifugation Enzyme Extract (Supernatant) Enzyme Extract (Supernatant) Centrifugation->Enzyme Extract (Supernatant) Reaction Mixture Reaction Mixture Enzyme Extract (Supernatant)->Reaction Mixture + L-phenylalanine Incubation Incubation Reaction Mixture->Incubation e.g., 37°C Stop Reaction Stop Reaction Incubation->Stop Reaction + HCl or TCA Spectrophotometry Spectrophotometry Stop Reaction->Spectrophotometry Measure A290 Calculate Activity Calculate Activity Spectrophotometry->Calculate Activity Use molar extinction coefficient of trans-cinnamic acid

Figure 5: Phenylalanine Ammonia-Lyase (PAL) Assay Workflow.

Protocol for PAL Activity Assay [6][7][8]

  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge the homogenate at 4°C and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and a buffered solution of L-phenylalanine (e.g., 15 mM in 100 mM Tris-HCl buffer, pH 8.8).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a strong acid, such as 6 M HCl or 10% trichloroacetic acid.

  • Measurement: Measure the absorbance of the reaction mixture at 290 nm, which is the characteristic absorbance maximum for the product, trans-cinnamic acid.

  • Calculation of Activity: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹ cm⁻¹). One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Protocol for C4H Activity Assay [9][10][11]

  • Microsome Isolation: C4H is a membrane-bound enzyme. Isolate microsomes from plant tissue by differential centrifugation.

  • Reaction Mixture: The reaction mixture should contain the microsomal fraction, NADPH, and trans-cinnamic acid in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Extraction: Stop the reaction and extract the product, p-coumaric acid, using an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted product by HPLC with UV detection or by using radiolabeled [¹⁴C]-cinnamic acid and quantifying the radioactive p-coumaric acid formed via thin-layer chromatography (TLC) and scintillation counting.

4-Coumarate:CoA Ligase (4CL) Enzyme Assay

Protocol for 4CL Activity Assay [12][13][14]

  • Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for the PAL assay.

  • Reaction Mixture: The assay mixture contains the enzyme extract, p-coumaric acid, ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Measurement: The formation of p-coumaroyl-CoA can be monitored directly by spectrophotometry. The thioester bond formation results in a shift in the absorbance maximum. The increase in absorbance at approximately 333 nm is measured over time.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of p-coumaroyl-CoA.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that begins with the well-characterized phenylpropanoid pathway and proceeds through a series of putative condensation and tailoring reactions. While the initial steps are well-understood, the specific enzymes responsible for the formation of the diarylheptanoid backbone and its subsequent reduction in Alnus species remain to be elucidated. The identification and characterization of the diarylheptanoid synthase and reductase(s) involved in this compound biosynthesis are key areas for future research. This will not only provide a complete picture of this important metabolic pathway but also open up new avenues for the biotechnological production of this compound and the generation of novel, bioactive diarylheptanoids through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this compound biosynthesis.

References

Hirsutenone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutenone, a diarylheptanoid found in the bark of Alnus species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates findings from various studies, detailing its role in inducing apoptosis, instigating cell cycle arrest, and modulating key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering a structured overview of this compound's therapeutic potential.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of various natural products. This compound, a diarylheptanoid, has demonstrated significant anti-inflammatory, anti-tumor promoting, and anti-atopic dermatitis effects.[1] Its primary mechanism in cancer cells revolves around the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. This guide will dissect the intricate molecular pathways that this compound modulates to achieve its anti-neoplastic activity.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily targeting the fundamental processes of cell survival and proliferation. The core mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. It achieves this through the modulation of several key signaling molecules and pathways.

  • Enhancement of TRAIL-Induced Apoptosis: In epithelial ovarian carcinoma cell lines, this compound enhances the apoptotic effect of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL).[2] It achieves this by activating the death receptor pathway, leading to the activation of caspase-8 and Bid, which in turn triggers the mitochondria-mediated apoptotic pathway.[2]

  • Sensitization to Chemotherapy: this compound sensitizes chemoresistant ovarian cancer cells to cisplatin.[3] This effect is mediated by the ubiquitin-proteasome-dependent degradation of the X-linked inhibitor of apoptosis (XIAP) and by promoting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[3] Notably, this action appears to have a p53-independent component, suggesting its potential efficacy in p53-mutant cancers.[3]

  • Direct Inhibition of Pro-Survival Pathways: In prostate cancer cells, this compound directly binds to and inhibits Akt1 and Akt2 in an ATP-noncompetitive manner.[4] This inhibition suppresses downstream signaling, including the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[4] The suppression of the Akt pathway is a critical event that leads to the induction of apoptotic cell death in these cells.[4]

Cell Cycle Arrest

While direct evidence for this compound-induced cell cycle arrest is still emerging, studies on the closely related compound, hirsutine, provide valuable insights. Hirsutine has been shown to induce G0/G1 phase arrest in T-cell leukemia Jurkat cells.[5][6] This arrest is a crucial prerequisite for the subsequent induction of apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[7][8][9] this compound has been identified as a direct inhibitor of Akt1 and Akt2.[4] By binding to these kinases, it prevents their activation and subsequent phosphorylation of downstream targets like mTOR, thereby inhibiting cell proliferation and promoting apoptosis.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->ERK inhibits Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with this compound Start->Treatment Apoptosis Apoptosis Analysis (Annexin V/PI, Western Blot) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) Treatment->Signaling Data Data Collection & Analysis Apoptosis->Data CellCycle->Data Signaling->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion

References

Hirsutenone: A Technical Whitepaper on its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutenone, a diarylheptanoid predominantly isolated from plants of the Alnus species, has emerged as a promising natural compound with significant anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This guide synthesizes the current scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of its mode of action to support further research and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to potently inhibit the activation of NF-κB in various cell types, including keratinocytes and macrophages.[1][2] The activation of NF-κB is a critical step in the inflammatory cascade, and its inhibition is a key therapeutic target. This compound's inhibitory action on this pathway is multifaceted:

  • Suppression of Toll-like Receptor 4 (TLR4) Expression: In lipopolysaccharide (LPS)-stimulated keratinocytes, this compound prevents the upregulation of TLR4, a key receptor that recognizes bacterial endotoxins and initiates the inflammatory signaling cascade that leads to NF-κB activation.[1]

  • Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα).[1][2] The degradation of IκBα is a crucial step that releases NF-κB to translocate to the nucleus and activate gene transcription.

  • Promotion of TRAF6 Degradation: In preosteoclastic cells, this compound promotes the degradation of TNF receptor-associated factor 6 (TRAF6), an essential adaptor protein in the NF-κB signaling pathway.[3]

The culmination of these actions is the suppression of NF-κB nuclear translocation and the subsequent downregulation of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. This compound has been shown to interfere with this pathway:

  • Inhibition of ERK Activation: Studies in keratinocytes have shown that this compound suppresses the phosphorylation and activation of ERK, which in turn contributes to the inhibition of NF-κB activation.[1]

  • Inactivation of MAPKs in T-cells: In mouse splenocytes, this compound inactivates MAPKs, which subsequently inhibits the production of various cytokine mRNAs following T-cell receptor stimulation.[4]

Effects on Pro-inflammatory Mediators

The inhibitory effects of this compound on the NF-κB and MAPK pathways translate into a significant reduction in the production of various pro-inflammatory mediators.

  • Cytokines and Chemokines: this compound has been shown to reduce the production of key inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and CCL17.[1][2]

  • Reactive Oxygen/Nitrogen Species (ROS/RNS): this compound has been observed to attenuate the formation of reactive oxygen and nitrogen species in keratinocytes stimulated with TNF-α.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.

Cell Line Stimulant Mediator Measured This compound Concentration Inhibition (%) IC50 Reference
Human KeratinocytesLPSIL-1β ProductionNot SpecifiedSignificant ReductionNot Reported[1]
Human KeratinocytesLPSIL-8 ProductionNot SpecifiedSignificant ReductionNot Reported[1]
Human KeratinocytesLPSCCL17 ProductionNot SpecifiedSignificant ReductionNot Reported[1]
Human KeratinocytesTNF-αIL-8 ProductionNot SpecifiedSignificant ReductionNot Reported[2]
Human KeratinocytesTNF-αProstaglandin E2 (PGE2)Not SpecifiedSignificant ReductionNot Reported[2]
Human KeratinocytesTNF-αCCL27 ProductionNot SpecifiedSignificant ReductionNot Reported[2]
RAW264.7 MacrophagesLPSNitric Oxide (NO)Not SpecifiedNot SpecifiedNot Reported
RAW264.7 MacrophagesLPSTNF-α ProductionNot SpecifiedNot SpecifiedNot Reported

Note: The lack of standardized reporting of IC50 values in the literature highlights a gap that future research could address.

Detailed Experimental Protocols

This section provides a generalized framework for the key experimental protocols used to evaluate the anti-inflammatory effects of this compound, based on methodologies described in the cited literature.

In Vitro Anti-inflammatory Assay in Keratinocytes
  • Cell Culture: Human epidermal keratinocytes (HaCaT) or primary human keratinocytes are cultured in appropriate media (e.g., DMEM or Keratinocyte Growth Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS; e.g., 1-10 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; e.g., 10-100 ng/mL) for a defined duration (e.g., 6-24 hours).

  • Quantification of Inflammatory Mediators:

    • ELISA: Cell culture supernatants are collected to measure the concentrations of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Griess Assay: Nitric oxide (NO) production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

    • RT-qPCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes encoding inflammatory mediators (e.g., IL1B, IL8, TNFA, NOS2, PTGS2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, TLR4, β-actin).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay
  • Transfection: Cells (e.g., HEK293T or RAW264.7) are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment and Stimulation: After transfection, cells are treated with this compound followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The NF-κB promoter activity is normalized to the activity of the co-transfected control plasmid.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Hirsutenone_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->TLR4 Inhibits Expression This compound->TRAF6 Promotes Degradation This compound->IkB Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-8, TNF-α, etc.)

Caption: this compound's inhibition of the NF-κB signaling pathway.

Hirsutenone_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MEK) Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylation NFkB_Activation NF-κB Activation ERK->NFkB_Activation This compound This compound This compound->ERK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response

Caption: this compound's modulation of the MAPK (ERK) pathway.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Keratinocytes) Pre_treatment 2. Pre-treatment with this compound Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, TNF-α) Pre_treatment->Stimulation Data_Collection 4. Data Collection Stimulation->Data_Collection Supernatant_Analysis Supernatant Analysis Data_Collection->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Data_Collection->Cell_Lysate_Analysis ELISA ELISA (Cytokine Quantification) Supernatant_Analysis->ELISA Griess_Assay Griess Assay (NO Measurement) Supernatant_Analysis->Griess_Assay Western_Blot Western Blot (Protein Phosphorylation) Cell_Lysate_Analysis->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Cell_Lysate_Analysis->RT_qPCR

Caption: General experimental workflow for in vitro anti-inflammatory assays.

This compound and the NLRP3 Inflammasome: An Area for Future Research

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While there is currently no direct evidence in the scientific literature demonstrating that this compound inhibits the NLRP3 inflammasome, its known mechanism of action suggests a potential for such activity. The activation of the NF-κB pathway is a critical "priming" signal for the transcriptional upregulation of NLRP3 and pro-IL-1β. By inhibiting NF-κB, this compound may indirectly suppress the activation of the NLRP3 inflammasome by limiting the availability of its core components. This remains a compelling area for future investigation.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. The existing body of research provides a strong foundation for its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.

Future research should focus on:

  • Standardized quantitative analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and enzymes, such as COX-2 and iNOS, across various cell types.

  • In vivo studies: Expanding on the current in vitro data with comprehensive in vivo studies in animal models of inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

  • NLRP3 inflammasome investigation: Directly investigating the effects of this compound on the activation of the NLRP3 inflammasome.

  • Structure-activity relationship studies: Synthesizing and evaluating this compound analogs to identify compounds with enhanced potency and improved pharmacological properties.

The continued exploration of this compound's anti-inflammatory properties holds significant promise for the development of novel and effective treatments for a range of inflammatory disorders.

References

Hirsutenone as a Tyrosinase Inhibitor for Melanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Hirsutenone, a diarylheptanoid isolated from the bark of Alnus japonica, has emerged as a promising agent for the regulation of melanogenesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols. This compound exhibits a dual-action inhibitory effect on melanin synthesis: it partially inhibits tyrosinase, the rate-limiting enzyme in melanogenesis, and significantly suppresses the expression of key melanogenic proteins.[1][2] This is achieved by downregulating the cAMP-Response Element-Binding protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel depigmenting agents for cosmetic and therapeutic applications in hyperpigmentation disorders.

Introduction to Melanogenesis and Tyrosinase

Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[3] This process occurs within specialized organelles called melanosomes, located in melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or abnormal distribution of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4]

The key enzyme governing this pathway is tyrosinase, a copper-containing monooxygenase.[3][5] It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] Following these initial steps, a series of reactions, involving enzymes like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2), leads to the formation of either black/brown eumelanin or red/yellow pheomelanin.[3] Given its critical role, the inhibition of tyrosinase activity and the downregulation of its expression are the most prominent strategies for developing skin-whitening agents and treatments for hyperpigmentation.[3][7]

This compound: A Bioactive Diarylheptanoid

This compound is a natural diarylheptanoid compound isolated from plants of the Alnus species, notably the bark of Alnus japonica.[2][8] Diarylheptanoids are a class of plant secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[8][9][10] Recent studies have highlighted the potent anti-melanogenic properties of this compound, making it a subject of significant interest in dermatology and cosmetology.[1][2]

Mechanism of Action: A Dual-Inhibitory Pathway

This compound attenuates melanogenesis through a sophisticated dual mechanism. It not only directly impacts the catalytic activity of tyrosinase but also modulates the genetic expression of the enzymes crucial for melanin synthesis.[1][2]

Direct Inhibition of Tyrosinase Activity

Studies have shown that this compound can directly inhibit tyrosinase activity in both cell-free and cellular systems. In a cell-free assay using mushroom tyrosinase, this compound demonstrated a dose-dependent inhibitory effect on L-DOPA oxidation.[1] However, its potency in this cell-free system was observed to be weaker compared to the well-known tyrosinase inhibitor, kojic acid.[1] More significantly, this compound effectively suppresses intracellular tyrosinase activity within B16-F1 melanoma cells in a dose-dependent manner, suggesting it can penetrate the cell membrane and act on the enzyme within the cellular environment.[1]

Downregulation of the CREB/MITF Signaling Pathway

The primary mechanism behind this compound's anti-melanogenic effect lies in its ability to interfere with the signaling cascade that controls the expression of melanogenic proteins. The process is typically initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH).[1][11]

  • Suppression of CREB Phosphorylation: Upon stimulation with α-MSH, the intracellular cAMP levels rise, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2][11] this compound treatment has been shown to significantly suppress this α-MSH-induced phosphorylation of CREB.[1][2]

  • Downregulation of MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF).[1][11] MITF is the master regulator of melanogenesis, controlling the expression of the tyrosinase gene family, including tyrosinase, TRP-1, and TRP-2.[7][11] By inhibiting CREB phosphorylation, this compound effectively attenuates the expression of MITF at the protein level.[1][2]

  • Reduced Expression of Melanogenic Enzymes: The subsequent reduction in MITF levels leads to a significant decrease in the protein expression of tyrosinase, TRP-1, and TRP-2.[1][2] This suppression of essential melanogenic enzyme synthesis is a major contributor to the overall reduction in melanin production observed upon treatment with this compound.[1]

dot

Melanogenesis_Inhibition_by_this compound alpha_MSH α-MSH CREB CREB alpha_MSH->CREB stimulates pCREB p-CREB CREB->pCREB phosphorylation MITF MITF (Master Regulator) pCREB->MITF upregulates expression Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp TRP1_exp TRP-1 Expression MITF->TRP1_exp TRP2_exp TRP-2 Expression MITF->TRP2_exp Tyrosinase_act Tyrosinase Activity Tyrosinase_exp->Tyrosinase_act Melanin Melanin Synthesis TRP1_exp->Melanin TRP2_exp->Melanin This compound This compound This compound->pCREB inhibits This compound->Tyrosinase_act inhibits Tyrosinase_act->Melanin catalyzes

Caption: this compound's dual mechanism in inhibiting melanogenesis.

Quantitative Data on this compound's Efficacy

The anti-melanogenic activity of this compound has been quantified in several studies. The data highlights its superior potency compared to other diarylheptanoids like oregonin and its non-toxic nature at effective concentrations.

ParameterCell LineValue / EffectConcentrationReference
IC₅₀ (Melanin Synthesis) B16-F13.87 µMN/A[1][12]
Melanin Content B16-F1Dose-dependent decrease1.25 - 10 µM[1]
Melanin Content HEMn-DPDose-dependent decrease1.25 - 10 µM[1][12]
Cell Viability B16-F1No significant effectUp to 10 µM[1][12]
Cell Viability HEMn-DPNo significant effectUp to 10 µM[1]
Cell-free Tyrosinase Activity MushroomReduced to 0.73-fold of control10 µM[1]
Intracellular Tyrosinase B16-F1Dose-dependent decrease1.25 - 10 µM[1]
Protein Expression B16-F1Inhibition of Tyrosinase, TRP-1, TRP-22.5, 5, 10 µM[1]
MITF Protein Expression B16-F1Inhibition of MITF2.5, 5, 10 µM[1]
p-CREB Protein Level B16-F1Inhibition of CREB phosphorylation2.5, 5, 10 µM[1]

HEMn-DP: Normal Human Epidermal Melanocytes, Darkly Pigmented.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-melanogenic effects of this compound.

Cell Culture
  • Cell Lines: B16-F1 murine melanoma cells and normal human epidermal melanocytes (HEMn-DP) are commonly used.

  • Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a specified density (e.g., 5 × 10³ cells/well).

  • After 24 hours, treat the cells with various concentrations of this compound for a designated period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Melanin Content Assay
  • Culture cells (e.g., B16-F1) in a 6-well plate and treat with this compound and an inducer like α-MSH (e.g., 100 nM) for 72 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Lyse the cell pellets by dissolving them in 1 N NaOH containing 10% DMSO.

  • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • Quantify the melanin content by normalizing to the total protein content of the cells, determined by a standard protein assay (e.g., Bradford or BCA).

Cell-Free Tyrosinase Activity Assay (DOPA Oxidase)
  • In a 96-well plate, combine 80 µL of phosphate buffer (0.1 M, pH 6.8), 40 µL of the test compound (this compound or positive control like kojic acid), and 40 µL of mushroom tyrosinase solution (e.g., 92 U/mL).[1]

  • Add 40 µL of 5 mM L-DOPA to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 10-20 minutes.

  • Measure the absorbance at 490 nm, which corresponds to the formation of dopachrome.

  • Calculate the percentage of inhibition relative to the control reaction without an inhibitor.

Western Blot Analysis
  • Treat cells with this compound and/or α-MSH for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

dot

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (B16-F1 or HEMn-DP) treatment Treat cells with this compound ± α-MSH stimulation start->treatment viability Cell Viability Assay (MTT) treatment->viability melanin Melanin Content Assay treatment->melanin tyrosinase Intracellular Tyrosinase Assay treatment->tyrosinase western Western Blot Analysis treatment->western analysis Data Analysis & Quantification viability->analysis melanin->analysis tyrosinase->analysis western->analysis conclusion Conclusion on Anti-Melanogenic Efficacy and Mechanism analysis->conclusion

Caption: Workflow for evaluating this compound's anti-melanogenic effects.

Conclusion and Future Directions

This compound presents a compelling profile as a novel agent for skin depigmentation. Its dual-action mechanism, involving both direct tyrosinase inhibition and suppression of the CREB/MITF signaling pathway, provides a robust approach to controlling melanin synthesis.[1][2] Importantly, it achieves this at concentrations that are non-cytotoxic to both murine melanoma cells and normal human melanocytes.[1][12]

The quantitative data, particularly its low micromolar IC₅₀ value for melanin inhibition, positions this compound as a potent candidate for further development.[1][12] Future research should focus on in-vivo animal studies and subsequent clinical trials to confirm its efficacy and safety in topical formulations for treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[1]

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Hirsutenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary cytotoxicity screening of Hirsutenone, a diarylheptanoid found in Alnus species. It summarizes key cytotoxic data, details relevant experimental protocols, and visualizes the compound's known mechanisms of action, offering a foundational resource for its evaluation as a potential anticancer agent.

Quantitative Data Presentation: Cytotoxicity Profile

The cytotoxic and inhibitory activities of this compound have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The data below summarizes reported IC50 values for this compound.

Cell LineCell TypeAssayIC50 / EC50 ValueReference
MDA-T32 Human Thyroid CancerMTT AssayDose-dependent inhibition[1][2]
PC3 Human Prostate CancerAnnexin V StainingStrong induction of apoptosis
LNCaP Human Prostate CancerAnnexin V StainingStrong induction of apoptosis

Note: Specific IC50 values for the cancer cell lines listed above were not detailed in the provided search results, but potent, dose-dependent cytotoxic and pro-apoptotic effects were described. Further studies are needed to establish precise IC50 values in these and other cancer cell lines.

Experimental Protocols

Standardized protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for key assays used in the preliminary screening of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[6] The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[5][6][7]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]

Clonogenic (Colony Formation) Assay

This in vitro cell survival assay measures the ability of a single cell to grow into a colony, assessing the effect of cytotoxic agents on cell proliferation and reproductive integrity.[8][9][10]

Principle: The assay determines the effectiveness of a cytotoxic agent by quantifying the number of cells that retain the capacity for unlimited division and form colonies. A colony is typically defined as a cluster of at least 50 cells.[8][10]

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells into 6-well plates or dishes. The exact number depends on the cell type and treatment aggressiveness.[8]

  • Treatment: Allow cells to attach for a few hours. Treat the cells with the desired concentrations of this compound.[8]

  • Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.[8][10]

  • Fixation and Staining:

    • Gently wash the cells with PBS.[8]

    • Fix the colonies by adding a fixation solution (e.g., 10% neutral buffered formalin) and incubating for 5-30 minutes at room temperature.[8][9]

    • Remove the fixative and add 0.01-0.5% crystal violet solution to stain the colonies for 30 minutes to 2 hours.[8][9]

  • Colony Counting: Wash away excess stain with water and allow the plates to air dry.[8] Count the number of colonies (containing ≥50 cells) manually or using an automated counter.[10]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect one of the earliest markers of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12]

Principle: Annexin V is a protein that has a high affinity for PS in the presence of calcium.[12][13] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used concurrently to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

  • Viable cells: Annexin V-negative and PI-negative.[14]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Protocol:

  • Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with this compound. Include an untreated negative control.[14]

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.[11][15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14][15]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]

  • PI Addition: Just before analysis, add PI staining solution.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for preliminary in vitro cytotoxicity screening.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Cytotoxicity Analysis A Cell Culture (Select appropriate cancer cell line) B Cell Seeding (e.g., 96-well plates) A->B C This compound Application (Dose-response concentrations) B->C D Incubation (24-72 hours) C->D E Viability Assay (e.g., MTT Assay) D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G H Apoptosis & Mechanistic Assays (Annexin V, Western Blot) G->H Further Investigation

Caption: General workflow for in vitro cytotoxicity screening.

This compound's Impact on Cancer Signaling Pathways

Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

In human thyroid cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for normal development, but its aberrant activation is a hallmark of many cancers.[16][17] this compound's inhibitory action disrupts this pro-tumorigenic signaling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation betaCateninNuc β-catenin betaCatenin->betaCateninNuc Translocation TCF_LEF TCF/LEF betaCateninNuc->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates This compound This compound This compound->Wnt Suppresses This compound->betaCateninNuc Suppresses

Caption: this compound suppresses the Wnt/β-catenin pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[18][19] this compound has been found to directly inhibit Akt1 and Akt2, thereby suppressing downstream signaling that promotes cancer cell proliferation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PTEN PTEN PIP3 PIP3 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PTEN->PIP3 Inhibits This compound This compound This compound->Akt Directly Inhibits

Caption: this compound directly inhibits the Akt signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Hirsutenone Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and purification of Hirsutenone, a bioactive diarylheptanoid found in plants of the Alnus genus. The information is intended for researchers, scientists, and drug development professionals interested in isolating this compound for further study.

Introduction to this compound

This compound is a natural diarylheptanoid predominantly found in various species of the Alnus (Alder) genus, including Alnus hirsuta, Alnus japonica, and Alnus glutinosa.[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anti-tumor, and anti-adipogenic effects.[4][5] Mechanistically, this compound has been shown to exert its anti-adipogenesis effects by directly targeting and inhibiting the PI3K and ERK1 signaling pathways.[4][5] Furthermore, it has demonstrated anti-melanogenic activity through the dual inhibition of tyrosinase activity and the CREB/MITF signaling pathway.[5]

Extraction of this compound from Alnus Species

The extraction of this compound from its natural plant sources is the initial and critical step in its isolation. The choice of solvent and extraction method significantly impacts the yield and purity of the final extract.

Recommended Extraction Solvents

Various solvents have been utilized for the extraction of diarylheptanoids like this compound. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly employed due to the phenolic nature of these compounds.[6] Studies have shown that a 70% methanol extract of Alnus japonica yields a high content of this compound.[7] Hot water extraction has also been explored as a safer and more environmentally friendly alternative.[8][9]

Quantitative Comparison of Extraction Methods

The following table summarizes the quantitative data on this compound and related diarylheptanoid content from different extraction methods applied to Alnus species.

Plant SourceExtraction Solvent/MethodCompoundContent/YieldReference
Alnus japonica70% MethanolThis compoundHighest content among tested solvents (Water, 100% EtOH, 70% EtOH)[7]
Alnus japonica50% EthanolThis compound41.24 ± 1.09 µg/mg of extract[8]
Alnus japonicaHot WaterThis compound73.02 ± 0.26 µg/mg of extract[8]
Alnus glutinosaMethanol/Water (80:20, v/v)Total Phenols0.71 g GAE/g of dry extract[1]
Alnus glutinosaMethanol/Water (80:20, v/v)Diarylheptanoids0.65 g/g of dry extract[1]
Alnus glutinosaMicrowave-Assisted Water Extraction (90°C)Oregonin (a related diarylheptanoid)Highest concentration among tested temperatures[10]
Detailed Experimental Protocol for Solvent Extraction

This protocol describes a general method for the solvent extraction of this compound from the bark of Alnus species.

Materials and Equipment:

  • Dried and powdered bark of Alnus species (e.g., Alnus japonica or Alnus glutinosa)

  • Extraction solvent (e.g., 70% Methanol or 80:20 Methanol/Water)

  • Soxhlet apparatus or large glass vessel for maceration

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Freeze-dryer (optional)

Procedure:

  • Preparation of Plant Material: Air-dry the bark of the Alnus species at room temperature and then grind it into a fine powder.

  • Extraction:

    • Maceration: Submerge 100 g of the powdered bark in 500 mL of the chosen extraction solvent in a sealed container. Stir the mixture at room temperature for 72 hours.[1] Repeat the extraction process three times with fresh solvent.

    • Soxhlet Extraction: Place the powdered bark in the thimble of a Soxhlet apparatus and perform continuous extraction with the chosen solvent for a designated period (e.g., 24-48 hours).

  • Filtration: Filter the combined extracts through Whatman No. 1 filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[1]

  • Drying: Dry the crude extract completely, for example by using a freeze-dryer, to yield a solid residue. Store the dried extract at -20°C until further purification.[1]

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, chromatographic techniques are necessary to isolate this compound to a high degree of purity.

Overview of Purification Strategies

A multi-step chromatographic approach is typically employed for the purification of this compound. This involves an initial fractionation using column chromatography followed by a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol for Purification

This protocol outlines a two-step purification process for this compound from the crude extract.

Step 1: Column Chromatography Fractionation

Materials and Equipment:

  • Crude extract from Alnus species

  • Silica gel or Sephadex LH-20 for column packing

  • Glass chromatography column

  • Fraction collector

  • Solvents for mobile phase (e.g., a gradient of methanol in chloroform or ethanol)

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise or linear gradient of the mobile phase. For example, a gradient of increasing methanol concentration in chloroform can be used for silica gel chromatography.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.

Step 2: Preparative HPLC Purification

Materials and Equipment:

  • Enriched this compound fraction

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • HPLC-grade solvents for mobile phase (e.g., methanol and water)

  • Vials for collecting purified fractions

Procedure:

  • Sample Preparation: Dissolve the enriched this compound fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Separation: Inject the sample onto the C18 preparative HPLC column. Elute with an isocratic or gradient mobile phase of methanol and water. A typical mobile phase could be a mixture of methanol and water, with the ratio adjusted to achieve optimal separation.

  • Peak Detection and Collection: Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm). Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization, to obtain pure this compound.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow for the isolation of this compound.

Extraction_Purification_Workflow Start Alnus spp. Bark Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., 70% Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel or Sephadex LH-20) CrudeExtract->ColumnChromatography Fractionation Fraction Collection and Pooling ColumnChromatography->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathways Inhibited by this compound

The diagrams below depict the signaling pathways known to be inhibited by this compound.

Anti-Adipogenesis Pathway:

Anti_Adipogenesis_Pathway This compound This compound PI3K PI3K This compound->PI3K ERK1 ERK1 This compound->ERK1 Adipogenesis Adipogenesis PI3K->Adipogenesis ERK1->Adipogenesis Anti_Melanogenesis_Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase CREB CREB This compound->CREB MelaninSynthesis Melanin Synthesis Tyrosinase->MelaninSynthesis MITF MITF CREB->MITF MITF->MelaninSynthesis

References

High-performance liquid chromatography (HPLC) method for Hirsutenone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Validated HPLC Method for the Quantification of Hirsutenone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is suitable for determining the purity of this compound in bulk materials and for its quantification in extracts from natural sources, such as the bark of Alnus species.[1][2]

Introduction

This compound is a diarylheptanoid compound isolated from various species of the genus Alnus, including Alnus hirsuta and Alnus japonica.[1][2][3] This natural product has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[2][3] As research into its therapeutic potential progresses, a robust, accurate, and reliable analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been developed to be specific, precise, and accurate, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade, passed through a 0.22 µm filter)

  • Plant material (e.g., dried and powdered bark of Alnus japonica)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (v/v)
Gradient Program 60:40 (Isocratic)
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL[9]

| Run Time | 10 minutes |

Preparation of Solutions

2.3.1 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.3.2 Working Standard Solutions (Calibration Curve)

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Example concentrations: 5, 10, 20, 40, 60, 80, and 100 µg/mL.

2.3.3 Sample Preparation (from Alnus Bark)

  • Accurately weigh 1.0 g of finely powdered, dried bark of Alnus japonica.[2]

  • Transfer the powder to a 50 mL conical flask.

  • Add 20 mL of methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the resulting mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • This solution is ready for injection. If necessary, dilute with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

System Suitability

System suitability tests are integral to ensuring the HPLC system is performing correctly before sample analysis.[4]

Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N > 2000 6500
Retention Time (%RSD) ≤ 1.0% 0.3%

| Peak Area (%RSD) | ≤ 2.0% (for n=5 injections) | 0.6% |

Quantitative Data and Method Performance

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45721x + 1258
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
- Intraday (Repeatability) < 1.5%
- Interday (Intermediate Precision) < 2.0%

| Specificity | No interference from blank or placebo at the retention time of this compound. Peak purity was confirmed with a PDA detector. |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from a plant matrix.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing sample_collect 1. Collect & Dry Alnus Bark powder 2. Grind to Fine Powder sample_collect->powder extract 3. Methanol Extraction powder->extract filter_sample 4. Filter Extract (0.45 µm) extract->filter_sample hplc 5. Inject Samples & Standards into HPLC System filter_sample->hplc ref_std A. Weigh this compound Reference Standard stock_sol B. Prepare Stock Solution (Methanol) ref_std->stock_sol work_std C. Prepare Working Standards (Mobile Phase) stock_sol->work_std work_std->hplc chromatogram 6. Acquire Chromatograms (280 nm) hplc->chromatogram cal_curve 7. Generate Calibration Curve from Standards chromatogram->cal_curve quantify 8. Quantify this compound in Samples chromatogram->quantify cal_curve->quantify report 9. Report Results (µg/g) quantify->report

Caption: Workflow for this compound quantification by HPLC.

This compound's Mechanism in Melanogenesis Inhibition

This compound has been shown to attenuate melanogenesis.[2] The simplified pathway below illustrates its dual inhibitory action.

G Simplified Signaling Pathway cluster_pathway Melanogenesis Pathway This compound This compound Tyrosinase_Activity Tyrosinase Activity This compound->Tyrosinase_Activity Inhibits Tyrosinase_Expression Tyrosinase Gene (MITF-mediated expression) This compound->Tyrosinase_Expression Inhibits Melanin Melanin Synthesis Tyrosinase_Activity->Melanin Tyrosinase_Expression->Melanin

References

Synthesis and Biological Evaluation of Hirsutenone and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutenone, a diarylheptanoid found in the bark of Alnus species, has garnered significant interest within the scientific community due to its promising biological activities. This natural compound and its analogs have demonstrated potent anti-cancer and anti-melanogenic properties. These activities are attributed to their interaction with key cellular signaling pathways, including the PI3K/Akt pathway in prostate cancer and the CREB/MITF pathway in melanogenesis. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogs, alongside methodologies for evaluating their biological efficacy. The information presented is intended to facilitate further research and development of this compound-based therapeutic agents.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. This compound, with its distinct chemical structure, has emerged as a lead compound for drug discovery. Its ability to modulate critical signaling pathways makes it a compelling candidate for the development of novel treatments for cancer and hyperpigmentation disorders. This document outlines the synthetic approaches to this compound and its analogs, providing researchers with the necessary protocols to produce these compounds for further investigation. Additionally, it details the experimental procedures to assess their biological activities, offering a comprehensive guide for preclinical studies.

Data Presentation

Table 1: Synthesis of this compound - A Plausible Multi-Step Approach
StepReactionReagents and ConditionsStarting MaterialIntermediate/ProductYield (%)
1Friedel-Crafts Acylation3,4-Dimethoxybenzoyl chloride, AlCl₃, CH₂Cl₂1,2-Dimethoxybenzene1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one~85
2Clemmensen ReductionZn(Hg), HCl, Toluene, refluxIntermediate from Step 11,3-Bis(3,4-dimethoxyphenyl)propane~70
3Friedel-Crafts Acylation4-Chlorobutyryl chloride, AlCl₃, CS₂Intermediate from Step 24-(3,4-Dimethoxyphenyl)-1-(4-(3-(3,4-dimethoxyphenyl)propyl)phenyl)butan-1-one~60
4Halogenation (NBS)N-Bromosuccinimide, CCl₄, benzoyl peroxide, refluxIntermediate from Step 31-(4-(1-Bromo-3-(3,4-dimethoxyphenyl)propyl)phenyl)-4-(3,4-dimethoxyphenyl)butan-1-one~75
5EliminationDBU, THF, refluxIntermediate from Step 4(E)-1-(4-(3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl)phenyl)-4-(3,4-dimethoxyphenyl)butan-1-one~80
6OxidationSeO₂, Dioxane, refluxIntermediate from Step 5(E)-1-(4-(3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl)phenyl)-4-(3,4-dimethoxyphenyl)butane-1,3-dione~50
7DemethylationBBr₃, CH₂Cl₂, -78 °C to rtIntermediate from Step 6This compound~40
Overall Yield This compound ~4.5

Note: This table presents a plausible synthetic route based on general methods for diarylheptanoid synthesis. Yields are estimates and may vary.

Table 2: Biological Activity of this compound and its Analog Oregonin
CompoundBiological ActivityCell LineIC₅₀ (µM)Reference
This compound Melanogenesis InhibitionB16-F1 murine melanoma3.87[1][1]
Oregonin Melanogenesis InhibitionB16-F1 murine melanoma16.71[1][1]
This compound Tyrosinase Activity Inhibition (cell-free)Mushroom Tyrosinase>10 (weak inhibition)[1]
This compound Prostate Cancer Cell Growth InhibitionPC3 (inferred)Not explicitly stated[2]
This compound Prostate Cancer Cell Growth InhibitionLNCaP (inferred)Not explicitly stated[2]

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

This protocol is a representative example based on common synthetic strategies for diarylheptanoids.

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one

  • To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.

  • Add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ketone.

Subsequent Steps: The synthesis would proceed through a series of reactions including reduction, further acylation, halogenation, elimination, oxidation, and a final demethylation step to yield this compound. Each step requires careful control of reaction conditions and purification of intermediates.

Biological Assays

Melanogenesis Inhibition Assay

  • Seed B16-F1 melanoma cells in a 24-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound or its analogs for 72 hours.[3]

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with 1 M NaOH containing 10% DMSO at 80 °C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm to determine the melanin content.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits melanin production by 50%.[1]

Cell Viability (MTT) Assay

  • Seed B16-F1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or its analogs for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Western Blot Analysis

  • Treat cells with this compound or its analogs for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, MITF, tyrosinase) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Hirsutenone_Anticancer_Pathway This compound This compound Akt Akt1/2 This compound->Akt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTOR->Proliferation Promotes Hirsutenone_Antimelanogenesis_Pathway This compound This compound CREB p-CREB This compound->CREB Inhibits Tyrosinase_act Tyrosinase (Activity) This compound->Tyrosinase_act Inhibits MITF MITF CREB->MITF Activates Tyrosinase_exp Tyrosinase TRP-1, TRP-2 (Expression) MITF->Tyrosinase_exp Promotes Melanin Melanin Synthesis Tyrosinase_exp->Melanin Tyrosinase_act->Melanin Synthesis_and_Evaluation_Workflow Start Start: Select Starting Materials Synthesis Chemical Synthesis of This compound & Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Melanogenesis Anti-Melanogenesis Assays (Melanin Content, Tyrosinase Activity) Bio_Assay->Melanogenesis Anticancer Anti-Cancer Assays (MTT, Western Blot) Bio_Assay->Anticancer Data_Analysis Data Analysis (IC50 Determination) Melanogenesis->Data_Analysis Anticancer->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

References

Application Notes and Protocols: In Vitro Kinase Assays for Hirsutenone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutenone is a naturally occurring diarylheptanoid found in various species of the genus Alnus. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenic properties. Mechanistic studies have revealed that this compound exerts its effects, at least in part, by directly modulating the activity of key cellular signaling kinases. Notably, this compound has been identified as a direct inhibitor of Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1). Unlike many conventional kinase inhibitors that compete with ATP for binding to the kinase active site, this compound has been shown to act in a non-ATP competitive manner, suggesting a distinct mechanism of action that may offer advantages in terms of selectivity and overcoming resistance.

These application notes provide a comprehensive overview and detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against its known and potential kinase targets.

Quantitative Data Summary

The inhibitory activity of this compound against a panel of kinases is summarized below. This data is crucial for understanding the compound's potency and selectivity profile.

Kinase TargetThis compound IC50 (µM)Assay TypeNotes
PI3K (Phosphoinositide 3-kinase)Data not available in searched literatureVariesThis compound is a known direct inhibitor.
ERK1 (Extracellular signal-regulated kinase 1)Data not available in searched literatureVariesThis compound is a known direct inhibitor.
Akt1 (Protein Kinase B alpha)Data not available in searched literatureVariesThis compound has been shown to inhibit Akt1.
Akt2 (Protein Kinase B beta)Data not available in searched literatureVariesThis compound has been shown to inhibit Akt2.

Note: While this compound is a confirmed inhibitor of these kinases, specific IC50 values from standardized in vitro kinase assays are not consistently reported across publicly available literature. The protocols provided below can be used to determine these values.

Signaling Pathways

To visualize the context of this compound's activity, the following diagrams illustrate the canonical PI3K/Akt and ERK/MAPK signaling pathways.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

ERK_MAPK_Signaling RTK Receptor Tyrosine Kinase Grb2_SOS Grb2/SOS RTK->Grb2_SOS GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors This compound This compound This compound->ERK inhibits

Caption: ERK/MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro kinase assays to evaluate the inhibitory effect of this compound. Two common methods are described: a radiometric assay using [γ-³²P]ATP and a non-radiometric, luminescence-based assay.

Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate from ATP onto a kinase-specific substrate.

Materials:

  • Recombinant human kinase (e.g., PI3K, ERK1)

  • Kinase-specific substrate (e.g., myelin basic protein for ERK1, phosphatidylinositol for PI3K)

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Workflow Diagram:

Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffers, this compound) Start->Prepare_Reagents Add_Components Add Kinase, Substrate, and this compound to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at Room Temperature Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubate->Stop_Reaction Spot_on_Membrane Spot Reaction Mixture onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane to Remove Unincorporated [γ-³²P]ATP Spot_on_Membrane->Wash_Membrane Dry_Membrane Air Dry Membrane Wash_Membrane->Dry_Membrane Add_Scintillation_Cocktail Add Scintillation Cocktail Dry_Membrane->Add_Scintillation_Cocktail Measure_Radioactivity Measure Radioactivity in Scintillation Counter Add_Scintillation_Cocktail->Measure_Radioactivity Analyze_Data Analyze Data to Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Radiometric In Vitro Kinase Assay.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Recombinant kinase.

    • Kinase substrate.

    • This compound dilution or DMSO (for control).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membrane multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Air-dry the membrane, place it in a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This non-radiometric, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., PI3K, ERK1)

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer

  • ATP solution

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents. Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction Setup: In a white assay plate, add the following to each well:

    • Kinase reaction buffer.

    • ATP.

    • Kinase substrate.

    • This compound dilution or DMSO (for control).

    • Recombinant kinase to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction and ADP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration. The signal is directly proportional to kinase activity, so a lower signal indicates greater inhibition. Determine the IC50 value as described in the radiometric assay protocol.

Data Interpretation and Best Practices

  • Controls: Always include positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly.

  • DMSO Concentration: Maintain a consistent and low concentration of DMSO across all wells to avoid solvent effects on kinase activity.

  • ATP Concentration: For non-ATP competitive inhibitors like this compound, it is important to perform the assay at different ATP concentrations to confirm the mechanism of inhibition. The IC50 value of a non-ATP competitive inhibitor should not be significantly affected by changes in ATP concentration.

  • Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that result in a linear reaction rate over the course of the assay. This is typically at or below the Km for the substrate.

  • Data Analysis: Use appropriate software for curve fitting and IC50 determination. A four-parameter logistic model is commonly used.

By following these detailed protocols and guidelines, researchers can effectively characterize the in vitro inhibitory activity of this compound against a wide range of kinases, providing valuable insights into its mechanism of action and potential therapeutic applications.

Troubleshooting & Optimization

Hirsutenone stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hirsutenone in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

Issue: this compound appears to be degrading in my stock solution.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: this compound is known to be labile, particularly in aqueous solutions.[1] The choice of solvent can significantly impact its stability.

    • Recommendation: For stock solutions, consider using solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[2] For aqueous-based assays, prepare fresh dilutions from a stable stock solution immediately before use.

  • Improper Storage Conditions: Temperature and duration of storage are critical factors in maintaining the integrity of this compound.

    • Recommendation: Store stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]

  • Presence of Water: Even small amounts of water in organic solvents can lead to hydrolysis or other degradation pathways.

    • Recommendation: Use anhydrous solvents and store them under inert gas (e.g., argon or nitrogen) to minimize exposure to moisture.

    • Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH of the Medium: The stability of related compounds, such as sesquiterpene lactones, is known to be pH-dependent.[4]

    • Recommendation: If working in buffered solutions, evaluate the stability of this compound at the specific pH of your experiment. Acidic conditions (pH 5.5) have been shown to be more favorable for the stability of some related compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice for preparing concentrated stock solutions.

Q2: How should I store my this compound solutions to ensure stability?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is also recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is known to be labile in aqueous solutions.[1] Studies have been conducted to improve its aqueous stability through complexation with β-cyclodextrin, but with limited success.[1] It is advisable to prepare aqueous dilutions from a stock in an organic solvent immediately before use.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: You can perform a stability study by incubating a solution of this compound under your experimental conditions (e.g., specific solvent, temperature, and pH). At various time points, take aliquots of the solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates degradation.

Q5: What analytical methods are suitable for determining this compound concentration in stability studies?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its potential degradation products.[1] A reverse-phase C18 column is often used for the separation of similar compounds.[5][6] The selection of the mobile phase and detection wavelength would need to be optimized for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound stability.

Formulation/SolventTemperatureRate Constant (k)Half-life (t½)
Cream Formulation40 °C1.71 × 10⁻² day⁻¹40.5 days
Ointment Formulation40 °C0.67 × 10⁻² day⁻¹103.4 days
Aqueous Solution25 °C13.2 × 10⁻² day⁻¹5.3 days
Aqueous Solution with β-CD25 °C9.79 × 10⁻² day⁻¹7.1 days

Data extracted from a study on topical semisolid formulations of this compound and its complexation with β-cyclodextrin.[1]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water (with or without a modifier like acetic acid or formic acid to improve peak shape) is common for similar compounds.[5][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV scan of a standard solution.

  • Sample Preparation:

    • Dissolve a known weight of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • For stability study samples, dilute an aliquot with the mobile phase to a concentration within the range of the calibration curve.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. The concentration of this compound in the samples can be determined by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working incubate Incubate under Experimental Conditions (Temp, Light, pH) prep_working->incubate aliquot Take Aliquots at Time Points incubate->aliquot t=0, t=1, t=2... hplc Analyze by HPLC aliquot->hplc quantify Quantify this compound Concentration hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics halflife Calculate Half-life kinetics->halflife

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_flow start This compound Degradation Observed q_solvent Is the solvent aqueous? start->q_solvent a_solvent_yes Prepare fresh dilutions from stable stock q_solvent->a_solvent_yes Yes q_storage Are storage conditions optimal (-20°C/-80°C)? q_solvent->q_storage No end Stability Improved a_solvent_yes->end a_storage_no Store at recommended temperatures and aliquot q_storage->a_storage_no No q_conditions Is the solution protected from light and moisture? q_storage->q_conditions Yes a_storage_no->end a_conditions_no Use amber vials and anhydrous solvents q_conditions->a_conditions_no No q_conditions->end Yes a_conditions_no->end

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Optimizing Hirsutenone Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hirsutenone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is a diarylheptanoid that exhibits anti-cancer properties by targeting key signaling pathways involved in cell growth and survival. Its primary mechanism involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] By directly binding to Akt1 and Akt2 in an ATP-noncompetitive manner, this compound prevents their activation and subsequent downstream signaling.[1] This inhibition leads to the induction of apoptosis (programmed cell death) and autophagy.

Q2: What is a recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 10-100 µM is recommended for initial experiments. For example, in 3T3-L1 preadipocytes, significant effects on adipogenesis were observed at 40 and 80 µM.[2] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended.

  • Preparation: To prepare a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.36 g/mol ) in 1 mL of DMSO. If you experience solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for use within one month, or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]

Q4: What is the typical incubation time for this compound treatment?

Incubation times can vary depending on the cell line and the specific assay being performed. Common incubation periods reported in the literature range from 24 to 72 hours. For cytotoxicity assays, a 48-hour incubation is frequently used.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the cell culture medium upon addition of this compound. The final DMSO concentration is too high, causing the compound to precipitate out of the aqueous medium.Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and cause solubility issues.[4] Prepare intermediate dilutions of your this compound stock in serum-free medium before adding it to the cell culture wells.
The this compound stock solution was not properly dissolved.Before use, ensure your this compound stock solution is completely dissolved. If necessary, briefly warm to 37°C and vortex.[2]
Reaction with components in the culture medium.Calcium salts in the medium can sometimes contribute to precipitation.[5] Prepare the final this compound dilution in a small volume of serum-free medium and then add it to the wells.
Inconsistent or not reproducible results between experiments. Variability in cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., with trypan blue) before each experiment.
Inaccurate pipetting of this compound.Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the wells.
Degradation of this compound stock solution.Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.[2] Store aliquots at -80°C for long-term stability.[2]
High background or "edge effects" in 96-well plate assays. Increased evaporation from the outer wells of the plate.To minimize evaporation, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium. Ensure proper humidification of the incubator.
Low cytotoxicity observed even at high concentrations of this compound. The cell line is resistant to this compound.Consider using this compound in combination with other chemotherapeutic agents, as it has been shown to sensitize resistant cancer cells to drugs like cisplatin.
The compound has degraded.Use a fresh aliquot of this compound stock solution. Confirm the activity of the compound on a known sensitive cell line if possible.

Quantitative Data: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HTB-26Breast CancerNot Specified10 - 50[6]
PC-3Pancreatic CancerNot Specified10 - 50[6]
HepG2Hepatocellular CarcinomaNot Specified10 - 50[6]
HCT116Colorectal CancerNot Specified22.4[6]
MDA-T32Thyroid Cancer24 h~40[5]
MDA-T32Thyroid Cancer48 h~30[5]
MDA-T32Thyroid Cancer72 h~20[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.

    • Incubate for 24-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay

This protocol is for the quantitative analysis of this compound-induced apoptosis and necrosis by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Signaling Pathways and Visualizations

This compound primarily exerts its anti-cancer effects by modulating the PI3K/Akt signaling pathway, which subsequently influences apoptosis and autophagy.

This compound-Induced Apoptosis Pathway

This compound treatment leads to the inhibition of the PI3K/Akt pathway, a key regulator of cell survival. This inhibition promotes the activation of pro-apoptotic proteins and the mitochondrial (intrinsic) pathway of apoptosis.

Hirsutenone_Apoptosis_Pathway cluster_0 Cell Survival Signaling cluster_1 Apoptotic Cascade This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Interplay of Apoptosis and Autophagy Induced by this compound

This compound has been shown to induce both apoptosis and autophagy.[11] Autophagy can have a dual role; it can promote cell survival under stress but can also lead to autophagic cell death. The inhibition of the PI3K/Akt/mTOR pathway by this compound is a key event that can trigger both processes.

Hirsutenone_Apoptosis_Autophagy This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis suppresses Autophagy Autophagy PI3K_Akt_mTOR->Autophagy suppresses Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: this compound inhibits PI3K/Akt/mTOR, inducing both apoptosis and autophagy.

Experimental Workflow for Assessing this compound's Effects

A typical workflow for investigating the cellular effects of this compound involves a series of assays to determine cytotoxicity, mode of cell death, and the underlying molecular mechanisms.

Hirsutenone_Workflow Start Start: Treat cells with This compound MTT Cell Viability Assay (e.g., MTT) Start->MTT Dose_Response Determine IC50 MTT->Dose_Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt pathway) Dose_Response->Western_Blot Mechanism Elucidate Mechanism Apoptosis_Assay->Mechanism Western_Blot->Mechanism

Caption: Workflow for evaluating this compound's effects on cancer cells.

References

Overcoming challenges in the synthesis of Hirsutenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hirsutenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of this bioactive diarylheptanoid.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am experiencing low yields in the Claisen-Schmidt condensation to form the chalcone precursor. What are the common causes and solutions?

Answer:

Low yields in the Claisen-Schmidt condensation, a common method for forming the α,β-unsaturated ketone core of this compound, can stem from several factors.

Common Causes:

  • Side Reactions: Aldol addition side products can be a significant issue.

  • Poor Reactivity: The reactivity of the starting aldehyde and ketone can be influenced by their substituents.

  • Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can hinder the reaction.

  • Product Decomposition: The chalcone product may be unstable under the reaction conditions.

Troubleshooting Strategies:

  • Choice of Base: The strength and stoichiometry of the base are critical. While strong bases like sodium hydroxide or potassium hydroxide are commonly used, they can sometimes promote side reactions. Consider using a milder base, such as piperidine or pyrrolidine, which can favor the desired condensation.

  • Solvent Selection: The solvent should be chosen to ensure the solubility of both reactants. Ethanol or a mixture of ethanol and water is often effective.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions and improve the selectivity for the desired chalcone product.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.

  • Purification: Chalcones can sometimes be difficult to purify. Recrystallization is often the preferred method for obtaining a pure product. If this is not effective, column chromatography on silica gel may be necessary.

Question 2: My Wittig reaction to form the heptenone backbone is sluggish and gives a mixture of E/Z isomers. How can I improve the reaction and control the stereochemistry?

Answer:

The Wittig reaction is a powerful tool for forming the central double bond in this compound. However, achieving high efficiency and stereoselectivity can be challenging.

Common Causes:

  • Ylide Instability: The phosphorus ylide can be unstable, leading to decomposition and low yields.

  • Steric Hindrance: Steric bulk on either the ylide or the aldehyde can slow down the reaction.

  • Lack of Stereocontrol: The nature of the ylide and the reaction conditions determine the E/Z selectivity.

Troubleshooting Strategies:

  • Ylide Generation: Ensure the ylide is generated under anhydrous conditions, typically using a strong base like n-butyllithium or sodium hydride in an inert solvent such as THF or DMSO. The color change of the ylide solution can be an indicator of its formation.

  • Use of Stabilized Ylides: For better E-selectivity, which is required for this compound, a stabilized ylide (e.g., one with an adjacent carbonyl group) is preferred. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using a phosphonate ester, is an excellent alternative that generally provides the E-isomer with high selectivity.

  • Reaction Conditions: For the HWE reaction, milder bases like sodium methoxide or potassium tert-butoxide can be used. The choice of solvent can also influence the stereochemical outcome.

  • Purification: The triphenylphosphine oxide byproduct from the Wittig reaction can be challenging to remove. For the HWE reaction, the phosphate byproduct is water-soluble and can often be removed by an aqueous workup. Column chromatography is typically required to separate the E and Z isomers if the reaction is not highly selective.

Reaction TypeTypical E/Z Ratio for α,β-unsaturated ketonesByproduct
Standard Wittig (unstabilized ylide)Mixture, often Z-selectiveTriphenylphosphine oxide
Standard Wittig (stabilized ylide)Mixture, often E-selectiveTriphenylphosphine oxide
Horner-Wadsworth-EmmonsHighly E-selectiveDialkyl phosphate

Question 3: I am struggling with the selective protection and deprotection of the catechol hydroxyl groups on the two aromatic rings. What is a good protecting group strategy?

Answer:

Protecting the four phenolic hydroxyl groups of this compound is crucial to prevent unwanted side reactions during the synthesis of the heptenone backbone. An effective protecting group strategy is essential for a successful synthesis.

Common Challenges:

  • Incomplete Protection: Failure to protect all hydroxyl groups can lead to a mixture of products.

  • Harsh Deprotection Conditions: The deprotection conditions may affect other functional groups in the molecule, such as the enone system.

  • Orthogonal Protection: If different reaction conditions are required for different parts of the molecule, orthogonal protecting groups may be necessary.

Recommended Protecting Group Strategy:

  • Methyl Ethers (Me): Methylating the hydroxyl groups is a robust protection strategy. Methyl ethers are stable to a wide range of reaction conditions, including those used for Wittig or Claisen-Schmidt reactions.

    • Protection: Use a methylating agent like dimethyl sulfate or methyl iodide with a base such as potassium carbonate.

    • Deprotection: Cleavage of the methyl ethers can be achieved using strong Lewis acids like boron tribromide (BBr₃) at low temperatures. This method is generally effective and should not affect the α,β-unsaturated ketone.

  • Benzyl Ethers (Bn): Benzyl ethers are another excellent choice for protecting phenols.

    • Protection: Benzyl bromide or benzyl chloride with a base like potassium carbonate can be used.

    • Deprotection: A key advantage of benzyl ethers is their removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly selective and will not affect most other functional groups.

Protecting GroupProtection ReagentsDeprotection ConditionsAdvantagesDisadvantages
Methyl (Me)Me₂SO₄, K₂CO₃ or MeI, K₂CO₃BBr₃Very stableDeprotection requires a strong Lewis acid
Benzyl (Bn)BnBr, K₂CO₃ or BnCl, K₂CO₃H₂, Pd/CMild, neutral deprotectionMay be sensitive to some reducing agents

Experimental Workflow for Protecting Group Strategy

G Start Di-hydroxy Phenyl Starting Material Protected Protected Di-methoxy or Di-benzyloxy Phenyl Start->Protected Protection (e.g., MeI, K2CO3) Chain_Formation Chain Formation (e.g., Wittig or Aldol) Protected->Chain_Formation Hirsutenone_Protected Protected this compound Chain_Formation->Hirsutenone_Protected Deprotection Deprotection Hirsutenone_Protected->Deprotection Deprotection (e.g., BBr3 or H2, Pd/C) This compound This compound Deprotection->this compound

Caption: General workflow for this compound synthesis using protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound?

A1: The IUPAC name for this compound is (E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one.

Q2: What are the key structural features of this compound?

A2: this compound is a diarylheptanoid, which is characterized by two aromatic rings connected by a seven-carbon chain. Specifically, it has two 3,4-dihydroxyphenyl (catechol) groups and an α,β-unsaturated ketone (enone) functionality in the heptane chain.

Q3: What are the known biological activities of this compound?

A3: this compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor promoting, and anti-atopic dermatitis effects. It has also been shown to attenuate adipogenesis.

Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A4: Yes, many of the reagents used in organic synthesis are hazardous. For example:

  • Strong Bases (e.g., n-butyllithium, sodium hydride): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Boron Tribromide (BBr₃): This is a highly corrosive and toxic reagent that reacts vigorously with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and have varying levels of toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the connectivity of atoms and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and alkene (C=C) groups.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

Logical Troubleshooting Flow for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR) Check_Conditions->Analyze_Crude Side_Products Side Products Observed? Analyze_Crude->Side_Products Unreacted_SM Unreacted Starting Material? Side_Products->Unreacted_SM No Optimize_Conditions Optimize Reaction Conditions (e.g., change base, solvent) Side_Products->Optimize_Conditions Yes Product_Degradation Product Degradation? Unreacted_SM->Product_Degradation No Increase_Equivalents Increase Equivalents of Reagent Unreacted_SM->Increase_Equivalents Yes Product_Degradation->Optimize_Conditions Yes Purification_Issue Investigate Purification Method Product_Degradation->Purification_Issue No Modify_Route Consider Alternative Synthetic Route Purification_Issue->Modify_Route Increase_Equivalents->Optimize_Conditions

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

  • To a solution of the protected 3,4-dihydroxyacetophenone (1.0 eq) in ethanol, add the protected 3,4-dihydroxybenzaldehyde (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.0 eq) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure chalcone.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

  • To a solution of the phosphonate ester (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of sodium methoxide (1.1 eq) in methanol at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the E-alkene.

Protocol 3: General Procedure for Methyl Ether Deprotection with BBr₃

  • Dissolve the protected this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (4.0-6.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to remove residual boron salts.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain pure this compound.

Minimizing off-target effects of Hirsutenone in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Hirsutenone in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound has been shown to directly bind to and inhibit Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase 1 (ERK1), and Akt1/2 in a non-ATP competitive manner.[1][2][3][4] It also affects downstream signaling pathways, including the mTOR and NF-κB pathways.[3][5][6]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects can arise from several factors:

  • High Concentrations: Using concentrations of this compound significantly above the optimal range can lead to binding to proteins other than its intended targets.

  • Cell Type Specificity: The expression levels of on- and off-target proteins can vary between different cell lines, leading to different phenotypic outcomes.

  • Compound Purity: Impurities in the this compound sample could have their own biological activities.

  • Indirect Effects: Inhibition of the primary targets can lead to downstream compensatory signaling pathway activation that may be misinterpreted as a direct off-target effect.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: It is crucial to perform a dose-response experiment for each new cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 (or EC50) for your desired effect. For minimizing off-target effects, it is generally recommended to use the lowest concentration that produces the desired on-target phenotype.

Q4: Should I use control compounds in my experiments?

A4: Yes, using appropriate controls is essential. These should include:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • Negative Control Compound: A structurally similar but inactive compound, if available, to demonstrate that the observed effects are specific to this compound's activity.

  • Positive Control Inhibitors: Well-characterized inhibitors of the PI3K/Akt and ERK pathways to confirm that the observed cellular phenotype is consistent with inhibition of these pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Toxicity or Death This compound concentration is too high, leading to off-target toxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[7] Consider using concentrations at or below 80 µM, as higher concentrations have shown toxicity in some cell lines.[1][8]
The cell line is particularly sensitive to inhibition of the PI3K/Akt or ERK pathways, which are crucial for survival in some cell types.Confirm the dependence of your cell line on these pathways using known inhibitors. If confirmed, consider using lower, sub-maximal concentrations of this compound.
Inconsistent or Irreproducible Results Variability in cell culture conditions (e.g., cell density, passage number, media composition).Standardize all cell culture parameters. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Degradation of this compound in stock solutions.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Observed Phenotype Does Not Match Expected On-Target Effects The observed phenotype is due to an off-target effect.1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets (PI3K, ERK) in your cells. 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the target pathway to see if it reverses the phenotype. 3. Use Orthogonal Approaches: Use RNAi (siRNA or shRNA) to knockdown the primary targets (PI3K, ERK, Akt) and see if this phenocopies the effect of this compound.
The phenotype is a result of crosstalk with other signaling pathways.Investigate the activity of related signaling pathways that might be affected by PI3K/ERK inhibition, such as the NF-κB or Wnt/β-catenin pathways, using pathway-specific reporters or by examining the phosphorylation status of key proteins in these pathways.[5][6]
Difficulty in Interpreting Western Blot Results Antibody non-specificity or poor quality.Validate your antibodies using appropriate controls, such as positive and negative control cell lysates or recombinant proteins.
Changes in protein expression are indirect or delayed effects.Perform a time-course experiment to distinguish between early, direct effects on protein phosphorylation and later, indirect effects on total protein expression.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound

Target/ProcessCell LineIC50 / Effective ConcentrationReference
Adipogenesis Inhibition3T3-L1 preadipocytesSignificant reduction at 40 µM and 80 µM[1][8]
Proliferation Inhibition (GI50)MDA-T32 Thyroid Cancer Cells~40 µM (24h), ~30 µM (48h), ~20 µM (72h)[6]
PL(pro) InhibitionN/A (Biochemical Assay)4.1 µM[9]
Apoptosis InductionPC3 and LNCaP Prostate Cancer CellsEffective at inducing apoptosis (concentration not specified)[3][4]

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for PI3K and ERK Pathway Activation
  • Cell Treatment and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with the desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the protein levels of the target proteins (PI3K, ERK) and a control protein by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][2][8][9][10]

Visualizations

Hirsutenone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK1 ERK1 This compound->ERK1 inhibits Akt Akt This compound->Akt inhibits PI3K->Akt NFkB NF-κB ERK1->NFkB mTOR mTOR Akt->mTOR Adipogenesis Adipogenesis mTOR->Adipogenesis Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound's primary signaling pathway interactions.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Dose_Response 1. Perform Dose-Response (Use lowest effective concentration) Start->Dose_Response Target_Engagement 2. Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Orthogonal_Methods 3. Use Orthogonal Methods (e.g., siRNA/shRNA) Target_Engagement->Orthogonal_Methods Pathway_Analysis 4. Analyze Alternative Pathways (e.g., Western Blot for NF-κB, Wnt) Orthogonal_Methods->Pathway_Analysis Off_Target_Profiling 5. Consider Off-Target Profiling (e.g., Kinome Scan) Pathway_Analysis->Off_Target_Profiling Conclusion Conclusion: Differentiate On- vs. Off-Target Effect Off_Target_Profiling->Conclusion

Caption: Workflow for troubleshooting off-target effects.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Phenotype High_Conc Concentration Too High Problem->High_Conc Off_Target True Off-Target Effect Problem->Off_Target Indirect_Effect Indirect Pathway Crosstalk Problem->Indirect_Effect Optimize_Conc Optimize Concentration High_Conc->Optimize_Conc Validate_Target Validate with Orthogonal Methods Off_Target->Validate_Target Profile_Pathways Profile Related Pathways Indirect_Effect->Profile_Pathways

Caption: Logical relationships in troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Hirsutenone-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Hirsutenone-protein binding assays. The information is tailored for scientists and drug development professionals aiming to optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known protein targets of this compound?

A1: this compound has been shown to directly bind to and inhibit the activity of several key signaling proteins. The primary known targets are Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinase 1 (ERK1), and the serine/threonine-protein kinases Akt1 and Akt2.[1][2][3] this compound binds to these proteins in a non-ATP competitive manner.[1][2]

Q2: Which binding assays are most suitable for studying this compound-protein interactions?

A2: Several biophysical and biochemical assays can be employed to characterize the interaction between this compound and its target proteins. The most common and effective methods include:

  • Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. It is well-suited for high-throughput screening.[4][5][6]

  • Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of binding events between an analyte (this compound) and a ligand (target protein) immobilized on a sensor chip.[3][7][8][9]

  • Affinity Chromatography (Pull-down Assays): This method involves immobilizing a tagged version of the target protein on a resin and assessing the binding of this compound from a solution.[10]

Q3: How can I determine the binding affinity (Kd) of this compound for its target protein?

A3: The dissociation constant (Kd) can be determined using techniques like Surface Plasmon Resonance (SPR) or by conducting saturation binding experiments followed by Scatchard analysis.[11][12] In an SPR experiment, the Kd is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon). For saturation binding assays, varying concentrations of this compound are incubated with a fixed amount of the target protein, and the amount of bound ligand is measured.

Q4: What are the key considerations for developing a robust this compound-protein binding assay?

A4: Key considerations include:

  • Protein Purity and Stability: Ensure the target protein is pure and properly folded.

  • Buffer Conditions: Optimize pH, salt concentration, and additives to maintain protein stability and minimize non-specific binding.

  • This compound Solubility: this compound is a small molecule with limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO and be mindful of the final solvent concentration in the assay.[13]

  • Controls: Include appropriate negative and positive controls to validate the assay results.

Troubleshooting Guides

Fluorescence Polarization (FP) Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low FP Signal or Small Assay Window 1. Inefficient binding of the fluorescent probe. 2. Low concentration of the target protein. 3. Suboptimal buffer conditions. 4. The fluorescent tag is too far from the binding site, and its rotation is not significantly hindered upon binding.[11]1. Synthesize a fluorescently labeled this compound derivative or use a known fluorescently labeled ligand for the target protein as a competitive probe. 2. Increase the protein concentration. A good starting point is a concentration that yields ~75% of the maximal polarization.[5] 3. Screen different buffer pH and salt concentrations. 4. If using a labeled ligand, consider a different labeling site or a shorter linker.
High Background Signal 1. Non-specific binding of the fluorescent probe to the assay plate or other components. 2. Aggregation of the fluorescent probe.1. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. 2. Centrifuge the probe solution before use. Test different probe concentrations.
Signal Drifts Over Time 1. Protein denaturation or degradation. 2. Photobleaching of the fluorophore.1. Add protease inhibitors and ensure optimal buffer conditions for protein stability. 2. Minimize exposure of the assay plate to light.
Surface Plasmon Resonance (SPR) Assay Troubleshooting
Problem Potential Cause Recommended Solution
No or Weak Binding Signal 1. Inactive immobilized protein. 2. Low concentration of this compound. 3. Mass transport limitation.1. Ensure the protein is correctly folded after immobilization. Try different immobilization strategies (e.g., amine coupling vs. capture-based methods).[14] 2. Increase the concentration of this compound in the mobile phase. 3. Increase the flow rate to ensure a constant supply of this compound to the sensor surface.
High Non-Specific Binding 1. Hydrophobic interactions between this compound and the sensor chip surface. 2. Incomplete blocking of the sensor surface.1. Add a non-ionic detergent to the running buffer. Include an organic solvent like DMSO (up to 5%) in the running buffer. 2. Ensure complete blocking of the sensor surface after protein immobilization using agents like ethanolamine.
Irreversible Binding or Difficulty in Regeneration 1. Very high-affinity interaction. 2. Covalent binding of this compound. 3. Protein denaturation upon regeneration.1. Use harsher regeneration conditions (e.g., low pH glycine-HCl or high salt solutions). 2. This is a characteristic of the interaction and may require the use of a new sensor chip for each experiment. 3. Screen for a milder regeneration solution that effectively removes the bound analyte without damaging the immobilized protein.
Affinity Chromatography (Pull-down) Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of Target Protein 1. Inefficient binding of the tagged protein to the resin. 2. His-tag is inaccessible.[4][15] 3. Proteolytic degradation of the target protein.1. Ensure the binding buffer conditions are optimal for the tag-resin interaction (e.g., appropriate pH and salt concentration). 2. Purify under denaturing conditions if the tag is buried within the protein's structure.[4][15] 3. Add protease inhibitors to the lysis and binding buffers.
High Non-Specific Binding of Other Proteins 1. Inadequate washing steps. 2. Hydrophobic or ionic interactions with the resin or target protein.1. Increase the number and stringency of wash steps. 2. Add non-ionic detergents or increase the salt concentration in the wash buffer. Include a low concentration of a competitive agent (e.g., imidazole for His-tagged proteins) in the wash buffer.
This compound Does Not Bind to the Immobilized Protein 1. Immobilized protein is inactive or misfolded. 2. This compound binding site is blocked by the tag or linker. 3. Insufficient concentration of this compound.1. Confirm the activity of the protein before and after immobilization. 2. Consider changing the position of the tag (N-terminus vs. C-terminus). 3. Increase the concentration of this compound in the binding reaction.

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive FP assay to measure the binding of this compound to a target protein (e.g., PI3K, ERK1, Akt1/2) using a fluorescently labeled tracer.

Materials:

  • Purified target protein (PI3K, ERK1, or Akt1/2)

  • Fluorescently labeled tracer (e.g., a known fluorescent ligand for the target protein)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Tracer Titration: Determine the optimal tracer concentration by performing a saturation binding experiment. Titrate the tracer against a fixed, high concentration of the target protein to find the tracer concentration that gives a stable and robust FP signal.

  • Protein Titration: Titrate the target protein against the optimal concentration of the tracer to determine the protein concentration that results in approximately 80% of the tracer being bound.[16]

  • Competitive Binding Assay: a. Prepare a serial dilution of this compound in assay buffer. b. In a 384-well plate, add the target protein at the predetermined concentration. c. Add the serially diluted this compound or vehicle control (e.g., DMSO). d. Add the fluorescent tracer at its optimal concentration. e. Incubate the plate at room temperature for 1 hour, protected from light. f. Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines the steps for analyzing the binding of this compound to an immobilized target protein using SPR.

Materials:

  • Purified target protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+ with 1% DMSO)

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified target protein over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis: a. Prepare a series of this compound dilutions in running buffer. b. Inject the this compound solutions over the immobilized protein surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation. d. After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Protein, Buffers) plate Prepare Assay Plate reagents->plate add_protein Add Target Protein plate->add_protein add_this compound Add this compound (Serial Dilution) add_protein->add_this compound add_tracer Add Fluorescent Tracer add_this compound->add_tracer incubation Incubate add_tracer->incubation read_plate Read FP Signal incubation->read_plate plot_data Plot Data read_plate->plot_data calc_ic50 Calculate IC50/Ki plot_data->calc_ic50

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->ERK

Caption: this compound inhibits the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

References

Addressing batch-to-batch variability of Hirsutenone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Hirsutenone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a diarylheptanoid, a type of natural phenol, found in plants of the Alnus species. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenesis (fat cell formation) effects.[1][2] Research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation.

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary contributing factors include:

  • Raw Material Variation: Differences in the genetic makeup of the Alnus plants, the geographic location of cultivation, climate, and harvest time can all significantly impact the chemical composition of the raw material.[3][4]

  • Storage Conditions: The way the plant material is stored after harvesting can lead to degradation of active compounds.

  • Extraction and Processing Methods: Inconsistencies in the extraction solvent, temperature, pressure, and duration can lead to significant differences in the final extract's composition and potency.[3]

Q3: How can I minimize batch-to-batch variability in my experiments?

A3: To minimize variability, it is crucial to standardize your processes as much as possible. This includes:

  • Sourcing: Whenever possible, obtain raw plant material from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for your extraction and analytical procedures.

  • Quality Control: Implement rigorous quality control measures, including analytical techniques like HPLC to quantify this compound and other key markers in each batch.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to interact with several key cellular signaling pathways. Notably, it can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in cell proliferation, growth, and survival.[1] By targeting these pathways, this compound can exert its anti-tumor and other biological effects.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Extract
Possible Cause Suggested Solution
Improper Solvent Selection This compound is soluble in organic solvents like ethanol, methanol, and ethyl acetate. Ensure you are using a solvent of appropriate polarity. A mixture of ethanol and water (e.g., 80% ethanol) can be effective.
Inefficient Extraction Method Consider optimizing your extraction parameters. Factors such as the solvent-to-solid ratio, extraction time, and temperature can significantly impact yield. Techniques like Soxhlet extraction or ultrasound-assisted extraction may improve efficiency.
Poor Quality Raw Material The concentration of this compound can vary between different Alnus species and even between different parts of the same plant (e.g., bark vs. leaves). Ensure you are using a plant part known to have a high concentration of this compound.
Degradation of this compound This compound can be sensitive to heat and light. Avoid excessive temperatures during extraction and drying. Store the extract in a cool, dark place.
Issue 2: Inconsistent HPLC Quantification Results
Possible Cause Suggested Solution
Poor Sample Preparation Ensure complete extraction of this compound from the sample matrix before injection. Use a validated sample preparation method and ensure proper filtration to remove particulate matter.
Mobile Phase Issues Inconsistent mobile phase composition can lead to shifts in retention time and peak area. Prepare fresh mobile phase for each run and ensure it is properly degassed.
Column Degradation Over time, HPLC columns can degrade, leading to poor peak shape and resolution. Use a guard column to protect the analytical column and follow the manufacturer's guidelines for column washing and storage.
Instrument Variability Fluctuations in pump pressure or detector response can affect results. Regularly perform system suitability tests to ensure the HPLC system is performing optimally.

Experimental Protocols

Protocol 1: Extraction of this compound from Alnus japonica Bark

This protocol provides a general guideline for the extraction of this compound. Optimization may be required based on the specific raw material and available equipment.

  • Preparation of Plant Material:

    • Obtain dried bark of Alnus japonica.

    • Grind the bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered bark and place it in a suitable extraction vessel.

    • Add 1 L of 80% ethanol to the vessel.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction of the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • Dry the resulting crude extract in a vacuum oven to remove any remaining solvent.

  • Storage:

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound in an extract.

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data

Table 1: Factors Influencing this compound Extract Variability and Recommended Controls.

ParameterSource of VariabilityRecommended Control Measures
Raw Material Plant species, geographical origin, harvest season, drying methodSource from a single, certified supplier. Standardize harvesting and drying protocols.
Extraction Solvent Type of solvent, solvent-to-water ratioUse a consistent solvent system (e.g., 80% ethanol).
Extraction Method Maceration, Soxhlet, sonication, etc.Standardize on a single, validated extraction method.
Extraction Time Duration of the extraction processMaintain a consistent extraction time for all batches.
Extraction Temperature Heat applied during extractionControl and monitor the temperature throughout the extraction process.
Post-Extraction Processing Filtration, concentration, drying methodsStandardize all post-extraction processing steps.
Storage Temperature, light exposure, humidityStore extracts in a controlled environment (e.g., -20°C, protected from light).

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation This compound This compound This compound->ERK Inhibition GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: this compound inhibits the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Hirsutenone Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Hirsutenone from its natural sources, primarily species of the Alnus (alder) genus. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations of key processes.

Troubleshooting Guide

Low yields of this compound can arise from various stages of the extraction and purification process. The following table outlines common problems, their potential causes, and recommended solutions to enhance your experimental outcomes.

ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Efficiency Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.This compound is effectively extracted using polar solvents. Consider using 70% methanol or 70% ethanol for improved yield. Studies have shown 70% methanol to be particularly effective[1].
Insufficient Extraction Time/Method: Short extraction times or inefficient methods like simple maceration may not be sufficient.Employ more exhaustive extraction techniques. Soxhlet extraction has been shown to be highly efficient for diarylheptanoids from Alnus species[2]. Alternatively, ensure adequate time for maceration with agitation.
Poor Quality of Plant Material: The concentration of this compound can vary based on the age of the plant, time of harvest, and storage conditions of the plant material.Use freshly harvested and properly dried plant material. Ensure the material is finely ground to increase the surface area for solvent penetration.
Loss of Compound During Solvent Partitioning Incorrect Solvent System: The chosen solvents for liquid-liquid extraction may lead to the loss of this compound in the undesired phase.After initial extraction with a polar solvent like methanol or ethanol, evaporate the solvent and partition the residue between ethyl acetate and water. This compound will preferentially move to the ethyl acetate fraction[3].
Emulsion Formation: The presence of surfactants in the plant extract can lead to the formation of stable emulsions, trapping the target compound.To break emulsions, try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or centrifugation.
Poor Chromatographic Separation Inappropriate Stationary or Mobile Phase: The selected column and solvent system may not provide adequate resolution of this compound from other closely related diarylheptanoids.For column chromatography, silica gel is a common choice. A gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. For final purification, reverse-phase HPLC (ODS column) is effective[3].
Column Overloading: Applying too much crude extract to the column can lead to poor separation and co-elution of impurities.Determine the loading capacity of your column based on its size and the complexity of your extract. It may be necessary to perform multiple chromatographic runs.
Degradation of this compound Exposure to High Temperatures: this compound, being a phenolic compound, may be susceptible to degradation at high temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C).
Oxidation: Phenolic compounds can be prone to oxidation, especially in the presence of light and air.Conduct extraction and purification steps in a timely manner and store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Which part of the Alnus plant is the best source for this compound?

A1: The bark of Alnus species, such as Alnus japonica and Alnus glutinosa, is reported to be a rich source of this compound and other diarylheptanoids[4][5]. Leaves have also been shown to contain this compound, but the bark is more commonly cited for higher concentrations[6][7].

Q2: What is a typical yield of this compound I can expect from Alnus japonica bark?

A2: The yield can vary depending on the extraction method and the specific plant material. However, one study reported a this compound content of 18.41 ± 3.99 µg/mL in a 70% methanol extract of Alnus japonica bark[1]. Another study found the average content of this compound in a 50% ethanol extract to be 41.24 ± 1.09 mg per gram of the dried extract.

Q3: Are there any other diarylheptanoids in Alnus extracts that might interfere with this compound purification?

A3: Yes, Alnus species contain a variety of structurally similar diarylheptanoids, such as oregonin, hirsutanonol, and platyphylloside[8][9]. These compounds may have similar polarities, making chromatographic separation challenging. Careful optimization of the mobile phase gradient is crucial for achieving high purity.

Q4: Can I use a method other than Soxhlet extraction?

A4: While Soxhlet extraction is reported to be highly efficient for diarylheptanoids, other methods like accelerated solvent extraction (ASE) or microwave-assisted extraction can also be employed and may offer advantages in terms of reduced solvent consumption and extraction time[2][10]. The optimal method may need to be determined empirically for your specific setup and source material.

Q5: How can I confirm the identity and purity of my isolated this compound?

A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with published data or a certified reference standard[8][11]. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section provides a generalized protocol for the extraction and purification of this compound from Alnus bark, compiled from various literature sources.

1. Preparation of Plant Material

  • Collect fresh bark from an Alnus species (e.g., Alnus japonica).

  • Wash the bark to remove any dirt and debris.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a low temperature (e.g., 40°C).

  • Grind the dried bark into a fine powder using a Wiley mill or a similar grinder.

2. Extraction

  • Method: Soxhlet Extraction (demonstrated high efficiency for diarylheptanoids).

  • Solvent: 70% Methanol or 70% Ethanol.

  • Procedure:

    • Place the powdered bark (e.g., 100 g) into a cellulose thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add the extraction solvent (e.g., 1 L) to the round-bottom flask.

    • Heat the solvent to a gentle boil and continue the extraction for approximately 8-12 hours, or until the solvent in the siphon arm runs clear.

    • Allow the apparatus to cool.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Solvent Partitioning

  • Resuspend the concentrated crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate fractions. This compound will be concentrated in this fraction.

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the ethyl acetate fraction enriched with this compound.

4. Chromatographic Purification

  • Step 1: Silica Gel Column Chromatography (Initial Fractionation)

    • Prepare a silica gel column with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a staining reagent.

    • Combine the fractions containing this compound.

  • Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Further purify the this compound-containing fractions by preparative reverse-phase HPLC.

    • Column: ODS (C18) column.

    • Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

Hypothetical Biosynthetic Pathway of Diarylheptanoids in Alnus

Caption: Plausible biosynthetic pathway of this compound in Alnus species.

General Experimental Workflow for this compound Isolation

G Start Alnus Bark Powder Extraction Soxhlet Extraction (70% Methanol) Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Partitioning Solvent Partitioning (Ethyl Acetate/Water) Concentration1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration2 Rotary Evaporation EtOAc_Fraction->Concentration2 ColumnChrom Silica Gel Column Chromatography Concentration2->ColumnChrom Hirsutenone_Fractions This compound-rich Fractions ColumnChrom->Hirsutenone_Fractions HPLC Preparative HPLC (ODS Column) Hirsutenone_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

References

Validation & Comparative

Hirsutenone vs. Other Diarylheptanoids from Alnus Species: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of hirsutenone and its related diarylheptanoids found in Alnus species, this guide offers a comparative overview of their biological activities, supported by experimental data. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Diarylheptanoids, a class of secondary metabolites characterized by a 1,7-diphenylheptane skeleton, are abundant in various species of the Alnus (alder) genus. Among these, this compound has emerged as a compound of significant interest due to its diverse and potent biological activities. This guide provides a detailed comparison of this compound with other prominent diarylheptanoids isolated from Alnus species, including oregonin, hirsutanonol, and platyphylloside.

Comparative Biological Activity

This compound and its analogs exhibit a wide spectrum of pharmacological effects, including cytotoxic, antioxidant, and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, providing a basis for comparing their potency.

Note: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

Cytotoxic Activity

Diarylheptanoids from Alnus species have demonstrated significant cytotoxic effects against various cancer cell lines. This compound, in particular, has shown potent activity against several human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Murine B16 MelanomaPotent Activity[1]
Human SNU-1 Gastric CancerPotent Activity[1]
PC-3 (Prostate Cancer)Active[2]
HeLa (Cervical Cancer)Active[2]
HT-29 (Colon Carcinoma)Active[2]
Oregonin Murine B16 MelanomaPotent Activity[1]
Human SNU-1 Gastric CancerPotent Activity[1]
Hirsutanonol Murine B16 MelanomaPotent Activity[1]
Human SNU-1 Gastric CancerPotent Activity[1]
Platyphylloside Murine B16 MelanomaPotent Activity[1]
Human SNU-1 Gastric CancerPotent Activity[1]
Antioxidant Activity

The antioxidant properties of diarylheptanoids are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. The catechol structure in many of these diarylheptanoids is considered essential for their antioxidative properties[3].

CompoundAntioxidant AssayIC50 (µM) or % InhibitionReference
This compound DPPH Radical Scavenging--
Oregonin DPPH Radical ScavengingSignificant Activity[4]
Hirsutanonol DPPH Radical ScavengingSignificant Activity[4]
Myricanone DPPH Radical Scavenging88.2% inhibition at 50 µM[5]
(+)-S-Myricanol DPPH Radical Scavenging87.9% inhibition at 50 µM[5]
Anti-inflammatory Activity

This compound and other diarylheptanoids from Alnus have been shown to inhibit the production of inflammatory mediators.

CompoundAssayIC50 (µM)Reference
Diarylheptanoid 2 (from A. hirsuta) NF-κB Activation9.2-9.9[6]
NO Production9.2-9.9[6]
TNF-α Production9.2-9.9[6]
Diarylheptanoid 3 (from A. hirsuta) NF-κB Activation18.2-19.3[6]
NO Production18.2-19.3[6]
TNF-α Production18.2-19.3[6]
Diarylheptanoid 6 (from A. hirsuta) NF-κB Activation22.3-23.7[6]
NO Production22.3-23.7[6]
TNF-α Production22.3-23.7[6]
Enzyme Inhibitory Activity

This compound has also been identified as a potent inhibitor of certain viral enzymes.

CompoundEnzymeIC50 (µM)Reference
This compound SARS-CoV Papain-like Protease (PLpro)4.1[5]

Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

Hirsutenone_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates IKK IKK ERK->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates This compound This compound This compound->TLR4 inhibits This compound->ERK inhibits Gene Pro-inflammatory Gene Expression (IL-1β, IL-8, CCL17) NFκB_nuc->Gene

This compound's inhibition of the TLR4-mediated NF-κB and ERK signaling pathways.

This compound has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Toll-like receptor 4 (TLR4), which in turn blocks the downstream activation of the ERK and NF-κB pathways[7]. This leads to a reduction in the production of pro-inflammatory mediators.

While the signaling pathways of other diarylheptanoids from Alnus are less characterized, their structural similarity to this compound suggests they may share some common mechanisms of action. For instance, several diarylheptanoids from Alnus hirsuta have been shown to inhibit NF-κB activation[6].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of diarylheptanoid bioactivities.

Isolation of Diarylheptanoids from Alnus Bark

The following is a general protocol for the extraction and isolation of diarylheptanoids from Alnus species, which may be adapted based on the specific compound and plant material.

Isolation_Workflow start Dried Alnus Bark Powder extraction Microwave-Assisted Extraction (Water, 90°C) start->extraction filtration Filtration extraction->filtration lyophilization Lyophilization filtration->lyophilization fractionation Solvent Fractionation (e.g., with THF) lyophilization->fractionation evaporation Solvent Evaporation fractionation->evaporation chromatography Column Chromatography (e.g., Sephadex LH-20) and/or HPLC evaporation->chromatography end Isolated Diarylheptanoids (this compound, Oregonin, etc.) chromatography->end

A generalized workflow for the isolation of diarylheptanoids from Alnus bark.
  • Extraction: The dried and powdered bark of the Alnus species is subjected to microwave-assisted extraction with deionized water at an elevated temperature (e.g., 90°C)[8].

  • Filtration and Lyophilization: The resulting aqueous extract is filtered and then freeze-dried (lyophilized) to obtain a crude extract powder[8].

  • Fractionation: The crude extract is then subjected to solvent fractionation to separate compounds based on their polarity. For example, extraction with tetrahydrofuran (THF) can be used to enrich the diarylheptanoid fraction[8].

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This may involve column chromatography on Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual diarylheptanoids[3][8].

  • Structure Elucidation: The structures of the isolated compounds are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diarylheptanoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Different concentrations of the diarylheptanoid compounds are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.

Structure-Activity Relationship

The biological activity of diarylheptanoids is influenced by their chemical structure. Key structural features that appear to be important for their activity include:

  • Carbonyl Group: The presence of a carbonyl group at the C-3 position in the heptane chain has been associated with increased cytotoxic activity[2].

  • Catechol Moiety: The presence of a catechol (3,4-dihydroxyphenyl) group is considered crucial for the antioxidant activity of these compounds[3].

  • α,β-Unsaturated Carbonyl: This moiety has been identified as a key requirement for the inhibitory activity of this compound against the SARS-CoV cysteine protease[5].

References

A Comparative Analysis of Hirsutenone and Curcumin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the anticancer, anti-inflammatory, and antioxidant properties of Hirsutenone and Curcumin, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of the bioactive properties of this compound, a diarylheptanoid found in plants of the Alnus species, and Curcumin, the principal curcuminoid in turmeric. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and Curcumin.

Anticancer Activity

The anticancer potential of both compounds has been evaluated against various cancer cell lines, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineIC50 ValueReference
This compound PC3 (Prostate)~10 µM[1]
LNCaP (Prostate)~10 µM[1]
Curcumin MCF-7 (Breast)20 µg/mL[2]
T47D (Breast)2.07±0.08 µM
MDA-MB-231 (Breast)11.32±2.13 µM
SW480 (Colorectal)10.26 µM[3]
HT-29 (Colorectal)13.31 µM[3]
HCT116 (Colorectal)11.82 µM[3]
LNCaP (Prostate)10-20 µM[4]
PC-3 (Prostate)21.54 µM[2]

Table 1: Comparative Anticancer Activity (IC50 Values) of this compound and Curcumin.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and Curcumin are demonstrated by their ability to inhibit the production of pro-inflammatory mediators.

CompoundMediatorCell LineInhibitionConcentrationReference
This compound IL-1β, IL-8KeratinocytesReduced productionNot specified[5]
Curcumin IL-6RAW 264.783% reduction20 µM[6]
TNF-α, IL-1β, IL-6HaCaT cellsSignificant inhibitionNot specified[7]
NO, TNF-α, IL-1α, IL-6MicrogliaSuppressionNot specified[8]

Table 2: Comparative Anti-inflammatory Activity of this compound and Curcumin.

Antioxidant Activity

The antioxidant capacity of these compounds is assessed through various assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

CompoundAssayIC50 / ValueReference
This compound DPPHNot available
Curcumin DPPH1.08 ± 0.06 µg/ml
FRAP1240 ± 18.54 µM Fe (II)/g
ABTS13.82 ± 0.82 mg VCE/g[9]
Superoxide Scavenging29.63 ± 2.07 µg/ml
Nitric Oxide Scavenging37.50 ± 1.54 µg/ml

Table 3: Comparative Antioxidant Activity of this compound and Curcumin. VCE: Vitamin C Equivalent

II. Signaling Pathways

This compound and Curcumin exert their biological effects by modulating various intracellular signaling pathways.

This compound Signaling Pathway

This compound has been shown to primarily target the Akt and ERK signaling pathways.

Hirsutenone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 ERK ERK TLR4->ERK NFkB NF-κB ERK->NFkB Akt Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Promotes Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates This compound This compound This compound->TLR4 Inhibits This compound->ERK Inhibits This compound->Akt Inhibits

Caption: this compound inhibits TLR4, ERK, and Akt signaling pathways.

Curcumin Signaling Pathway

Curcumin is known to modulate a wider array of signaling pathways, contributing to its diverse bioactivities.

Curcumin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates MAPK MAPK (ERK, JNK, p38) Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle Regulates JAK_STAT JAK/STAT JAK_STAT->Cell_Cycle Regulates PI3K_Akt PI3K/Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Curcumin Curcumin Curcumin->NFkB Inhibits Curcumin->MAPK Inhibits Curcumin->JAK_STAT Inhibits Curcumin->PI3K_Akt Inhibits

Caption: Curcumin inhibits NF-κB, MAPK, JAK/STAT, and PI3K/Akt pathways.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and Curcumin on cancer cells.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or Curcumin A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Curcumin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of the compounds by their ability to scavenge the stable DPPH radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound or Curcumin in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the sample solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay determines the antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[9]

  • Reaction: Mix the sample with the FRAP reagent and incubate at 37°C for 30 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[9]

  • Data Analysis: The antioxidant capacity is expressed as ferric reducing ability in µM Fe (II) equivalents.

Cytokine Production Assay (ELISA)

This assay quantifies the production of inflammatory cytokines like IL-6 and TNF-α.

Protocol:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound or Curcumin.[10]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[10]

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants using specific antibodies for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokine in the supernatants by measuring the absorbance and comparing it to a standard curve.

IV. Discussion and Conclusion

The compiled data indicates that both this compound and Curcumin possess significant anticancer and anti-inflammatory properties. Curcumin has been more extensively studied, with a large body of evidence supporting its broad-spectrum bioactivity and well-defined mechanisms of action involving multiple signaling pathways.[11] Its antioxidant capacity is also well-documented through various assays.[9]

This compound, while less studied, shows promise as an anticancer agent, particularly against prostate cancer, by targeting the Akt signaling pathway.[1] Its anti-inflammatory effects are mediated through the inhibition of the TLR4/ERK/NF-κB pathway.[5] However, there is a notable gap in the literature regarding the quantitative antioxidant activity of this compound. Further research is warranted to fully elucidate its antioxidant potential and to conduct direct comparative studies with Curcumin to better understand their relative potencies and therapeutic applications.

This guide serves as a foundational resource for researchers, highlighting the current state of knowledge on this compound and Curcumin and identifying areas for future investigation. The provided experimental protocols offer a starting point for further in vitro and in vivo studies to explore the full therapeutic potential of these promising natural compounds.

References

Hirsutenone: A Comparative Analysis of its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hirsutenone's biological activities against alternative compounds, supported by experimental data and detailed protocols. This compound, a diarylheptanoid primarily isolated from Alnus species, has demonstrated significant potential in several therapeutic areas due to its diverse mechanisms of action.

This guide will delve into the cross-validation of this compound's primary mechanisms: the inhibition of the PI3K/ERK signaling pathway, the suppression of melanogenesis, and the inhibition of key extracellular matrix-degrading enzymes.

Inhibition of PI3K/ERK Signaling Pathway and Adipogenesis

This compound has been identified as a direct, non-ATP competitive inhibitor of Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1).[1] This dual inhibition is a key mechanism behind its observed anti-adipogenic effects.

Comparative Inhibitory Activity: PI3K/ERK Pathway
CompoundTarget(s)IC50 ValueNotes
This compound PI3K, ERK1 Not explicitly quantified in direct binding assays Direct, non-ATP competitive binding demonstrated. [1]
Buparlisib (BKM120)p110α/β/δ/γ52/166/116/262 nMPan-PI3K inhibitor.[2]
AlpelisibPI3Kα5 nMPI3Kα-specific inhibitor.
SCH772984ERK1/24/1 nMHighly selective, ATP-competitive inhibitor.[3]
UlixertinibERK1/286 nM (in SH-SY5Y cells)ATP-competitive inhibitor.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against PI3K and ERK1 kinases.

Materials:

  • Purified recombinant human PI3K and ERK1 enzymes.

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]

  • ATP.

  • Specific substrate (e.g., PIP2 for PI3K, Myelin Basic Protein (MBP) for ERK1).

  • Test compound (this compound or alternatives) at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or vehicle control (e.g., 5% DMSO).

  • Add 2 µL of the respective kinase (PI3K or ERK1) diluted in kinase buffer.

  • Add 2 µL of a substrate/ATP mix (e.g., for ERK1, 50 µM ATP and MBP).

  • Incubate the plate at room temperature for 60 minutes.

  • To determine the amount of ADP produced (correlating with kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the inhibition curve.[5]

cluster_0 PI3K/ERK Signaling Pathway cluster_1 Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Adipogenesis Adipogenesis ERK->Adipogenesis AKT AKT PI3K->AKT AKT->Adipogenesis This compound This compound This compound->ERK This compound->PI3K

This compound's inhibition of PI3K and ERK pathways.

Experimental Protocol: 3T3-L1 Adipogenesis Inhibition Assay

Objective: To assess the inhibitory effect of a test compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes.

  • Growth medium (DMEM with 10% FBS).

  • Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Test compound (this compound or alternatives) at various concentrations.

  • Oil Red O staining solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed 3T3-L1 cells in a 96-well plate and grow to confluence.

  • Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of the test compound or vehicle control.

  • On Day 2, replace the medium with fresh differentiation medium containing the test compound.

  • On Day 4, replace the medium with insulin medium containing the test compound.

  • On Day 6 and 8, replace with fresh insulin medium containing the test compound.

  • On Day 10, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash with water and stain with Oil Red O solution for 10-15 minutes.

  • Wash extensively with water to remove unbound dye.

  • Visually assess lipid droplet formation under a microscope.

  • To quantify the lipid accumulation, extract the Oil Red O from the stained cells with isopropanol and measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of adipogenesis inhibition relative to the vehicle control.

Anti-Melanogenic Activity

This compound exhibits anti-melanogenic properties through a dual mechanism: direct inhibition of tyrosinase, the key enzyme in melanin synthesis, and suppression of the CREB/MITF signaling pathway, which regulates the expression of melanogenic enzymes.

Comparative Inhibitory Activity: Tyrosinase
CompoundTargetIC50 ValueNotes
This compound Mushroom Tyrosinase 3.87 µM (in B16-F1 cells) Also inhibits cellular tyrosinase activity.
Kojic AcidMushroom Tyrosinase~13.2 µMCommonly used as a positive control.[4]
ArbutinHuman TyrosinaseWeaker inhibitor than its alpha-arbutin counterpart.[1]A hydroquinone derivative.
ThiamidolHuman Tyrosinase1.1 µMPotent inhibitor of human tyrosinase.[1]
NeorauflavaneMushroom Tyrosinase30 nM (monophenolase), 500 nM (diphenolase)A potent natural inhibitor.[4]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA as the substrate.

  • Phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Test compound (this compound or alternatives) at various concentrations.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add 20 µL of the test compound dilution in phosphate buffer or buffer alone (control).

  • Add 140 µL of phosphate buffer.

  • Add 20 µL of mushroom tyrosinase solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • The rate of dopachrome formation is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.

cluster_0 Melanogenesis Signaling Pathway cluster_1 Inhibition by this compound alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Tyrosinase_act Tyrosinase Activity Tyrosinase_exp->Tyrosinase_act Melanin Melanin Tyrosinase_act->Melanin This compound This compound This compound->CREB This compound->Tyrosinase_act

This compound's dual inhibition of melanogenesis.

Inhibition of Extracellular Matrix Degrading Enzymes

This compound has been shown to inhibit the activity of collagenase, elastase, and hyaluronidase, enzymes that are responsible for the degradation of collagen, elastin, and hyaluronic acid in the extracellular matrix. This activity suggests its potential application in anti-aging and skin health.

Comparative Inhibitory Activity: ECM-Degrading Enzymes
CompoundTargetIC50 Value
This compound Collagenase 19.08 ± 2.24 µM [6]
Elastase 11.72 ± 1.04 µM [6]
Hyaluronidase 6.27 ± 0.62 µM [6]
Epigallocatechin gallate (EGCG)Collagenase, Elastase, HyaluronidaseVaries depending on assay conditions
Oleanolic AcidElastase~10 µg/mL
Tannic AcidHyaluronidasePotent inhibitor
Experimental Protocol: Collagenase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against collagenase.

Materials:

  • Collagenase from Clostridium histolyticum.

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as the substrate.

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl).

  • Test compound (this compound or alternatives) at various concentrations.

  • 96-well UV-transparent plates.

  • Spectrophotometer.

Procedure:

  • In a 96-well plate, add 60 µL of Tricine buffer.

  • Add 10 µL of collagenase solution.

  • Add 10 µL of the test compound dilution and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of FALGPA solution.

  • Immediately measure the decrease in absorbance at 345 nm for 20 minutes.

  • The rate of substrate cleavage is proportional to the decrease in absorbance.

  • Calculate the percentage of collagenase inhibition and determine the IC50 value.[6]

Experimental Protocol: Elastase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against elastase.

Materials:

  • Porcine pancreatic elastase.

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) as the substrate.

  • Tris-HCl buffer (0.1 M, pH 8.0).

  • Test compound (this compound or alternatives) at various concentrations.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add 160 µL of Tris-HCl buffer.

  • Add 10 µL of the test compound dilution.

  • Add 10 µL of elastase solution and pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of SANA solution.

  • Measure the absorbance at 410 nm for 20 minutes.

  • The rate of p-nitroaniline release is proportional to the increase in absorbance.

  • Calculate the percentage of elastase inhibition and determine the IC50 value.

Experimental Protocol: Hyaluronidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against hyaluronidase.

Materials:

  • Bovine testicular hyaluronidase.

  • Hyaluronic acid.

  • Acetate buffer (0.1 M, pH 3.5).

  • Acidic albumin solution.

  • Test compound (this compound or alternatives) at various concentrations.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add 50 µL of hyaluronidase solution in acetate buffer.

  • Add 50 µL of the test compound dilution and incubate for 20 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 100 µL of hyaluronic acid solution and incubate for 40 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 2.5% cetyltrimethylammonium bromide in 2% NaOH.

  • Measure the absorbance at 600 nm. The absorbance is inversely proportional to the enzyme activity.

  • Calculate the percentage of hyaluronidase inhibition and determine the IC50 value.

cluster_0 Extracellular Matrix Degradation cluster_1 Inhibition by this compound Collagenase Collagenase Collagen Collagen Elastase Elastase Elastin Elastin Hyaluronidase Hyaluronidase Hyaluronic_Acid Hyaluronic Acid Degradation ECM Degradation Collagen->Degradation Elastin->Degradation Hyaluronic_Acid->Degradation This compound This compound This compound->Collagenase This compound->Elastase This compound->Hyaluronidase

References

Hirsutenone: A Head-to-Head Comparison with Known Akt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hirsutenone, a naturally occurring diarylheptanoid, with established Akt inhibitors. We will delve into their mechanisms of action, present available quantitative data for a comparative analysis, and provide detailed experimental protocols for key assays cited in the literature.

Introduction to Akt Inhibition

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Akt inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase domain, and allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that prevents activation.

This compound has emerged as a compound of interest due to its anti-cancer properties, which are, in part, attributed to its ability to inhibit Akt signaling. A key distinguishing feature of this compound is its ATP-noncompetitive mechanism of action, setting it apart from many clinically evaluated Akt inhibitors.

Comparative Analysis of Akt Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50 (Akt1)IC50 (Akt2)IC50 (Akt3)
This compound Akt1, Akt2ATP-NoncompetitiveNot ReportedNot ReportedNot Reported
Capivasertib (AZD5363) Pan-AktATP-Competitive~3 nM~7-8 nM~7-8 nM
MK-2206 Pan-Akt (Allosteric)Allosteric~5-8 nM~12 nM~65 nM
Perifosine Pan-AktAllosteric (PH Domain)~4.7 µM (in MM.1S cells)Not SpecifiedNot Specified

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration for competitive inhibitors. The data presented here is a compilation from various sources for comparative purposes.

Mechanism of Action: A Deeper Dive

The mode of inhibition is a crucial factor in determining a drug's efficacy and potential for off-target effects.

This compound: Studies have shown that this compound directly binds to Akt1 and Akt2, inhibiting their activity in a manner that is not competitive with ATP.[1] This suggests that this compound binds to an allosteric site on the Akt enzyme, inducing a conformational change that renders it inactive.

ATP-Competitive Inhibitors (e.g., Capivasertib): These inhibitors directly compete with ATP for binding to the kinase domain of Akt. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates.

Allosteric Inhibitors (e.g., MK-2206, Perifosine): These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket. MK-2206 is a classic example of an allosteric inhibitor that locks Akt in an inactive conformation. Perifosine, an alkylphospholipid, is thought to inhibit Akt by targeting its pleckstrin homology (PH) domain, which is crucial for its translocation to the cell membrane and subsequent activation.

Signaling Pathway and Inhibition Points

The following diagram illustrates the Akt signaling pathway and the points of intervention for different classes of inhibitors.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt_mem Akt PIP3->Akt_mem recruits PDK1->Akt_mem phosphorylates (T308) Akt_cyto Akt Akt_mem->Akt_cyto Activated Perifosine Perifosine (Allosteric) Perifosine->Akt_mem inhibits translocation mTORC1 mTORC1 Akt_cyto->mTORC1 activates GSK3b GSK3β Akt_cyto->GSK3b inhibits FOXO FOXO Akt_cyto->FOXO inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTORC1->Gene_Expression promotes protein synthesis GSK3b->Gene_Expression regulates transcription FOXO->Gene_Expression regulates transcription This compound This compound (ATP-Noncompetitive) This compound->Akt_cyto inhibits MK2206 MK-2206 (Allosteric) MK2206->Akt_cyto inhibits Capivasertib Capivasertib (ATP-Competitive) Capivasertib->Akt_cyto inhibits

Caption: The Akt signaling pathway and points of inhibitor intervention.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Akt inhibitors. Specific details may vary between laboratories and published studies.

In Vitro Akt Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.

Objective: To determine the concentration of an inhibitor required to reduce the activity of Akt by 50% (IC50).

Materials:

  • Purified, active Akt1, Akt2, or Akt3 enzyme.

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • ATP solution.

  • A specific peptide substrate for Akt (e.g., a GSK-3α peptide).

  • Test compounds (this compound and known inhibitors) at various concentrations.

  • A method to detect substrate phosphorylation (e.g., radiometric assay using [γ-³²P]ATP, or non-radiometric methods like fluorescence polarization, FRET, or antibody-based detection like ELISA).

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the purified Akt enzyme to the kinase buffer.

  • Add the test compounds at their respective concentrations to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. For ATP-competitive inhibitors, the concentration of ATP is a critical parameter.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction (e.g., by adding a stop solution like EDTA).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitors C Incubate Enzyme with Inhibitors A->C B Add Purified Akt Enzyme to Kinase Buffer B->C D Initiate Kinase Reaction (add Substrate + ATP) C->D E Incubate for Reaction D->E F Terminate Reaction E->F G Quantify Phosphorylation F->G H Calculate IC50 G->H

Caption: A generalized workflow for an in vitro kinase assay.

Western Blot Analysis for Downstream Akt Signaling

This method assesses the effect of an inhibitor on the Akt signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.

Objective: To determine if a compound inhibits Akt activity in cells by observing changes in the phosphorylation of its known substrates.

Materials:

  • Cancer cell line with an active Akt pathway.

  • Cell culture medium and supplements.

  • Test compounds (this compound and known inhibitors).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total Akt, and phosphorylated and total downstream targets (e.g., GSK3β, PRAS40, FOXO).

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and its downstream targets.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein for each target, comparing treated to untreated cells.

Conclusion

This compound presents a compelling profile as an Akt inhibitor with a distinct ATP-noncompetitive mechanism of action. While a direct quantitative comparison of its potency (IC50) with established inhibitors like Capivasertib and MK-2206 is currently lacking in the literature, its demonstrated ability to directly inhibit Akt1 and Akt2 highlights its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to precisely quantify its inhibitory activity and to explore its efficacy in various preclinical cancer models. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Independent verification of Hirsutenone's anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Hirsutenone against other established anti-inflammatory agents. This analysis is supported by experimental data from in-vitro studies, offering a comprehensive overview of its potential as a therapeutic agent.

This compound, a diarylheptanoid compound, has demonstrated notable anti-inflammatory effects by targeting key pathways in the inflammatory cascade. This guide delves into the experimental evidence of its activity, comparing it with a standard corticosteroid, Dexamethasone, and a specific NF-κB inhibitor, Bay 11-7085.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The following table summarizes the inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of the inflammatory response.

CompoundTarget PathwayIC50 Value
This compound NF-κB, ERKData not available in reviewed literature
Dexamethasone Glucocorticoid Receptor~3 nM - 55 nM (Inhibits MCP-1, IL-1β, IL-8, MIP-1α, MIP-1β secretion)[1]
Bay 11-7085 IκBα Phosphorylation (NF-κB)~10 μM[2][3][4]

Note: While a direct IC50 value for this compound in the inhibition of LPS-induced cytokine production in keratinocytes was not available in the reviewed literature, studies show its efficacy in reducing inflammatory mediators.[5]

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[5] This is a significant mechanism as the NF-κB pathway is a central mediator of inflammation.

dot

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Cytokines IL-1β, IL-8, CCL17 Gene->Cytokines produces This compound This compound This compound->IKK inhibits

Figure 1. this compound's inhibition of the NF-κB signaling pathway.

Modulation of the ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another significant signaling cascade involved in inflammation. Evidence suggests that this compound's anti-inflammatory action is also mediated through the suppression of the ERK pathway.[5]

dot

ERK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK TLR4->ERK activates NFkB_Activation NF-κB Activation ERK->NFkB_Activation regulates Inflammation Inflammation NFkB_Activation->Inflammation leads to This compound This compound This compound->ERK inhibits

Figure 2. this compound's inhibitory effect on the ERK signaling pathway.

Experimental Protocols

The following is a generalized protocol for an in-vitro anti-inflammatory assay using human keratinocytes, based on methodologies from the reviewed literature.

In-Vitro LPS-Induced Inflammation in Human Keratinocytes (HaCaT cells)

This protocol outlines the steps to induce an inflammatory response in HaCaT cells using Lipopolysaccharide (LPS) and to assess the anti-inflammatory effects of test compounds.

Experimental_Workflow A 1. Cell Culture: Culture HaCaT cells to 80-90% confluency. B 2. Seeding: Seed cells in 96-well plates. A->B C 3. Treatment: Pre-treat cells with this compound or comparator compounds for 1 hour. B->C D 4. Stimulation: Induce inflammation with LPS (e.g., 1 µg/mL) for 24 hours. C->D E 5. Supernatant Collection: Collect cell culture supernatant. D->E F 6. Cytokine Analysis: Measure levels of IL-1β, IL-8, and CCL17 using ELISA. E->F

References

Hirsutenone vs. Kojic Acid: A Comparative Analysis of Tyrosinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for potent and safe skin lightening agents, both natural and synthetic, researchers continuously evaluate compounds for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This guide provides a detailed comparison of the tyrosinase inhibitory activity of hirsutenone, a naturally occurring diarylheptanoid, and kojic acid, a well-established tyrosinase inhibitor widely used in the cosmetic industry. This analysis is supported by experimental data on their inhibitory efficacy and mechanisms of action.

Quantitative Comparison of Tyrosinase Inhibition

CompoundSourceTarget EnzymeIC50 Value (µM)Comparative Efficacy
This compound Alnus japonica (bark)Mushroom TyrosinaseNot explicitly statedLess potent in direct enzyme inhibition than kojic acid at the same concentration (10 µM).[1]
Kojic Acid Fungal metaboliteMushroom Tyrosinase~27.09A well-established tyrosinase inhibitor used as a positive control in many studies.[2]

Note: The IC50 values for kojic acid can vary between studies depending on the experimental conditions.

Experimental Protocols: Tyrosinase Inhibition Assay

The following is a generalized protocol for determining the tyrosinase inhibitory activity of a compound, based on commonly used methodologies.

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a defined amount of the tyrosinase enzyme solution to each well.

    • Add various concentrations of the test compounds or kojic acid to the respective wells.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals for a defined period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the tyrosinase inhibitory activity of different compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) mix Mix Reagents and Compounds in 96-well plate prep_reagents->mix prep_compounds Prepare Test Compounds (this compound, Kojic Acid) prep_compounds->mix pre_incubate Pre-incubation mix->pre_incubate add_substrate Add L-DOPA to initiate reaction pre_incubate->add_substrate measure Measure Absorbance (e.g., 475 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 values plot_data->det_ic50 compare Compare IC50 Values (this compound vs. Kojic Acid) det_ic50->compare

Caption: Workflow for comparing tyrosinase inhibitory activity.

Mechanism of Action: A Dual Approach by this compound

Kojic acid is known to inhibit tyrosinase primarily by chelating the copper ions in the active site of the enzyme, thereby preventing the substrate from binding.[3]

This compound, on the other hand, exhibits a dual mechanism of action, making it a particularly interesting candidate for skin lightening applications.[1]

  • Direct Inhibition: Similar to kojic acid, this compound can directly inhibit the enzymatic activity of tyrosinase.[1]

  • Inhibition of Tyrosinase Expression: this compound also suppresses the synthesis of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). It achieves this by downregulating the cyclic AMP (cAMP) response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1] MITF is a master regulator of melanocyte development and differentiation and is crucial for the transcription of key melanogenic genes.

The following diagram illustrates the distinct and overlapping mechanisms of this compound and kojic acid.

G cluster_this compound This compound cluster_kojic_acid Kojic Acid This compound This compound creb p-CREB This compound->creb Inhibits tyrosinase_enzyme Tyrosinase Enzyme (Active) This compound->tyrosinase_enzyme Directly Inhibits mitf MITF creb->mitf Activates melanogenic_genes Tyrosinase, TRP-1, TRP-2 Gene Expression mitf->melanogenic_genes Promotes melanogenic_genes->tyrosinase_enzyme Leads to synthesis of kojic_acid Kojic Acid kojic_acid->tyrosinase_enzyme Directly Inhibits (Copper Chelation) melanin Melanin Synthesis tyrosinase_enzyme->melanin

Caption: Mechanisms of tyrosinase inhibition by this compound and Kojic Acid.

Conclusion

References

In Vivo Validation of Hirsutenone's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of Hirsutenone against alternative treatments for atopic dermatitis and as a prospective agent in cancer therapy. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

This compound in Atopic Dermatitis: A Head-to-Head Comparison

This compound, a diarylheptanoid isolated from the bark of Alnus species, has demonstrated significant anti-inflammatory effects in a murine model of atopic dermatitis. Its performance in vivo is comparable to established corticosteroid treatments.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound compared to standard treatments in a house dust mite-induced atopic dermatitis model in NC/Nga mice.

ParameterThis compound (Topical Application)This compound (Intraperitoneal Injection)Hydrocortisone Cream (Topical)Dexamethasone (Intraperitoneal Injection)
Eosinophil Count Reduction Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
Serum IgE Level Reduction Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
IL-4 Level Reduction Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
IL-5 Level Reduction Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
IL-13 Level Reduction Significant ReductionNot Statistically SignificantSignificant ReductionSignificant Reduction
COX-2 mRNA Expression Significantly LowerSignificantly LowerN/ASignificantly Lower
iNOS mRNA Expression Significantly LowerSignificantly LowerN/ASignificantly Lower

Data sourced from Jeong et al., 2010.[1][2][3]

Experimental Protocols

1. Atopic Dermatitis Induction in NC/Nga Mice:

  • Animal Model: Male NC/Nga mice, a model that spontaneously develops atopic dermatitis-like skin lesions.

  • Induction Agent: A cream containing Dermatophagoides farinae (house dust mite) extract was applied to the dorsal skin of the mice twice a week for several weeks to induce atopic dermatitis-like lesions.[3]

2. Treatment Regimen:

  • This compound Administration:

    • Topical: A solution of purified this compound was applied daily to the skin lesions for 4 weeks.[1][3]

    • Intraperitoneal: Purified this compound was injected intraperitoneally daily for 4 weeks.[1][3]

  • Control Treatments:

    • Hydrocortisone: A commercially available hydrocortisone cream was applied topically to the skin lesions daily for 4 weeks.[3]

    • Dexamethasone: Dexamethasone was injected intraperitoneally daily for 4 weeks.[3]

  • Dosage: While the precise concentrations were not detailed in the primary study, typical dosages in similar murine models are:

    • Topical Hydrocortisone: 1% cream.[4]

    • Intraperitoneal Dexamethasone: 1-5 mg/kg.[5]

3. Efficacy Evaluation:

  • Eosinophil Count: Blood samples were collected, and eosinophils were counted using standard hematological techniques.[1]

  • Serum IgE Levels: Total IgE levels in the serum were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Cytokine and Inflammatory Factor Analysis: The mRNA expression levels of IL-4, IL-5, IL-13, COX-2, and iNOS in the skin lesions were determined by real-time RT-PCR.[1]

Signaling Pathway and Experimental Workflow

Th2_Signaling_Pathway cluster_AntigenPresentation Antigen Presentation cluster_Th2_Differentiation Th2 Differentiation & Cytokine Release cluster_Inflammatory_Response Inflammatory Response Antigen Antigen APC Antigen Presenting Cell Antigen->APC Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Activates Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiates IL4 IL-4 Th2_Cell->IL4 IL5 IL-5 Th2_Cell->IL5 IL13 IL-13 Th2_Cell->IL13 B_Cell B-Cell IL4->B_Cell Eosinophil Eosinophil Activation IL5->Eosinophil Inflammation Skin Inflammation (Atopic Dermatitis) IL13->Inflammation IgE IgE Production B_Cell->IgE IgE->Inflammation Eosinophil->Inflammation This compound This compound This compound->Th2_Cell Inhibits Experimental_Workflow_AD Induction Induce Atopic Dermatitis in NC/Nga Mice (House Dust Mite Extract) Treatment Daily Treatment for 4 Weeks Induction->Treatment Hirsutenone_Topical Topical this compound Treatment->Hirsutenone_Topical Hirsutenone_IP Intraperitoneal this compound Treatment->Hirsutenone_IP Hydrocortisone Topical Hydrocortisone Treatment->Hydrocortisone Dexamethasone Intraperitoneal Dexamethasone Treatment->Dexamethasone Evaluation Efficacy Evaluation Hirsutenone_Topical->Evaluation Hirsutenone_IP->Evaluation Hydrocortisone->Evaluation Dexamethasone->Evaluation Markers Measure Eosinophil Count, Serum IgE, and Cytokine Levels (IL-4, IL-5, IL-13, COX-2, iNOS) Evaluation->Markers PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->Akt Inhibits Logical_Relationship_Cancer cluster_this compound This compound (Prospective) cluster_Akt_Inhibitors Established Akt Inhibitors Hirsutenone_InVitro In Vitro/Ex Vivo Data: This compound inhibits Akt1/2 Hirsutenone_InVivo In Vivo Validation Needed: Quantitative tumor growth inhibition data Hirsutenone_InVitro->Hirsutenone_InVivo Suggests Potential For Akt_Inhibitors_InVivo In Vivo Data (e.g., Capivasertib, Ipatasertib): Demonstrated tumor growth reduction in mouse models Hirsutenone_InVivo->Akt_Inhibitors_InVivo Comparative Efficacy?

References

Hirsutenone: A Comparative Performance Guide in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hirsutenone's performance across various biochemical and cell-based assay formats. This compound, a diarylheptanoid found in plants of the Alnus species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-adipogenic effects. Understanding its potency and mechanism of action in different experimental setups is crucial for its development as a potential therapeutic agent.

Performance Overview

This compound has demonstrated inhibitory activity in multiple key signaling pathways. Its performance, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific target and the assay format employed. The following table summarizes the available quantitative data on this compound's efficacy.

Target/ProcessAssay FormatCell Line/SystemIC50 ValueReference
TyrosinaseEnzyme Inhibition AssayMushroom Tyrosinase3.87 µM[cite: Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - NIH]
AdipogenesisOil Red O Staining3T3-L1 preadipocytesDose-dependent inhibition[1][2]
PI3KKinase AssayPurified PI3KNot available-
ERK1/2Kinase AssayPurified ERK1/2Not available-
NF-κB ActivationReporter Gene Assay-Not available-

Note: IC50 values for direct PI3K, ERK, and NF-κB inhibition by this compound are not yet publicly available in the reviewed literature. The available data indicates a dose-dependent inhibition of adipogenesis.

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used to evaluate it, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G This compound's Impact on the PI3K/Akt and ERK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates ERK ERK Receptor Tyrosine Kinase->ERK Activates Akt Akt PI3K->Akt Activates Adipogenesis Genes (e.g., PPARγ, C/EBPα) Adipogenesis Genes (e.g., PPARγ, C/EBPα) Akt->Adipogenesis Genes (e.g., PPARγ, C/EBPα) Regulates Transcription ERK->Adipogenesis Genes (e.g., PPARγ, C/EBPα) Regulates Transcription This compound This compound This compound->PI3K Inhibits (non-ATP competitive) This compound->ERK Inhibits (non-ATP competitive)

Figure 1: this compound inhibits the PI3K/Akt and ERK signaling pathways.

G General Experimental Workflow for Assessing this compound's Activity Cell Culture/Enzyme Preparation Cell Culture/Enzyme Preparation Treatment with this compound Treatment with this compound Cell Culture/Enzyme Preparation->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Assay Performance Assay Performance Incubation->Assay Performance Data Analysis Data Analysis Assay Performance->Data Analysis

Figure 2: A simplified workflow for evaluating this compound's bioactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Tyrosinase Inhibition Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA, and various concentrations of this compound.

  • Initiate the reaction by adding mushroom tyrosinase to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Adipogenesis Inhibition Assay (Oil Red O Staining)

This cell-based assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, which is visualized by the staining of lipid droplets.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • This compound

  • Oil Red O staining solution

  • Formalin

  • 60% Isopropanol

  • Microscope

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound.

  • After a few days, replace the differentiation medium with insulin-containing medium and continue the culture.

  • After several days of differentiation, wash the cells with PBS and fix them with formalin.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution to visualize the intracellular lipid droplets.

  • Wash the cells to remove excess stain.

  • Visually assess the extent of adipogenesis under a microscope or quantify the stained lipid droplets by extracting the dye and measuring its absorbance.

PI3K and ERK Kinase Assays

These in vitro assays are designed to measure the direct inhibitory effect of this compound on the kinase activity of PI3K and ERK.

Materials:

  • Recombinant active PI3K or ERK enzyme

  • Specific substrate for each kinase (e.g., PIP2 for PI3K, a specific peptide for ERK)

  • ATP (radiolabeled or for use in a detection system)

  • This compound

  • Kinase reaction buffer

  • Detection reagents (e.g., for luminescence or fluorescence-based assays)

Procedure:

  • Set up kinase reactions in a microplate containing the kinase, its specific substrate, ATP, and varying concentrations of this compound in the appropriate reaction buffer.

  • Incubate the reaction mixture at a controlled temperature for a specific period.

  • Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using methods like filter binding assays with radiolabeled ATP or luminescence/fluorescence-based assays that measure ATP consumption or ADP production.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

NF-κB Reporter Gene Assay

This cell-based assay evaluates the effect of this compound on the transcriptional activity of NF-κB, a key regulator of inflammation.

Materials:

  • A cell line stably or transiently transfected with an NF-κB reporter construct (e.g., containing a luciferase or fluorescent protein gene under the control of an NF-κB responsive promoter).

  • An NF-κB activating stimulus (e.g., TNF-α or LPS).

  • This compound.

  • Cell culture reagents.

  • Lysis buffer and substrate for the reporter protein (e.g., luciferin for luciferase).

  • Luminometer or fluorometer.

Procedure:

  • Seed the reporter cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound for a defined period.

  • Stimulate the cells with an NF-κB activator.

  • After an appropriate incubation time, lyse the cells.

  • Measure the reporter protein activity (e.g., luminescence or fluorescence).

  • Normalize the reporter activity to cell viability if necessary.

  • Calculate the percentage of inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to assess the effect of this compound on the expression levels of specific proteins involved in the signaling pathways of interest, such as PPARγ and C/EBPα in adipogenesis.

Materials:

  • Cells treated with or without this compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay reagents (e.g., BCA or Bradford assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and apparatus.

  • Membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., non-fat milk or BSA in TBST).

  • Primary antibodies specific to the target proteins (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and untreated cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the protein of interest.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound exhibits a range of biological activities by modulating key signaling pathways. While its inhibitory effect on tyrosinase has been quantified, further studies are needed to determine its precise IC50 values in assays for PI3K, ERK, and NF-κB inhibition, as well as for adipogenesis. The provided protocols offer a foundation for researchers to conduct these investigations and further elucidate the therapeutic potential of this promising natural compound. This guide will be updated as more quantitative data becomes available to provide a more comprehensive comparison of this compound's performance.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Hirsutenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hirsutenone, a bioactive diarylheptanoid. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, tailored to the specific hazards associated with this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemically Resistant GlovesNitrile or Neoprene gloves. Minimum thickness of 4 mil.[1]Prevents dermal absorption of this compound. Check for rips or punctures before each use and replace immediately if compromised. Never wash or reuse disposable gloves.
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from dust particles and potential splashes.
Face ShieldRecommended when there is a significant risk of splashes or aerosol generation.[1]
Respiratory Protection Particulate RespiratorN95, FFP2, or higher-rated particulate respirator.[3]This compound is a powder, and inhalation of fine particles should be avoided.[2] A respirator is crucial, especially when handling larger quantities or when adequate engineering controls (like a fume hood) are not available.
Protective Clothing Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Closed-toed ShoesPrevents exposure from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this procedural guidance for all work involving this compound.

1. Preparation:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are readily available.

  • Pre-weighing: If possible, pre-weigh the required amount of this compound in a controlled environment to reduce the time spent handling the open powder.

2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the this compound powder on weighing paper. Avoid creating dust clouds. Use a spatula to transfer the powder.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry cloth. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, then the face shield/goggles, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and chemically compatible container.Collect all solid waste, including excess this compound powder and contaminated weighing paper, in a designated hazardous waste container.
Contaminated Labware (disposable) Labeled, sealed, and chemically compatible container.Dispose of items such as pipette tips, and disposable tubes that have come into contact with this compound in the designated solid hazardous waste container.
Contaminated Labware (reusable) Decontaminate glassware by rinsing with a suitable solvent, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Liquid this compound Waste Labeled, sealed, and chemically compatible container.Collect all liquid waste containing this compound in a designated hazardous waste container. Do not dispose of down the drain.[5]
Contaminated PPE Labeled, sealed plastic bag.Place all used disposable gloves, and any other contaminated disposable PPE in a sealed bag and dispose of it as hazardous waste.

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the operational workflow and emergency response for a spill.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Gather Materials & PPE prep1->prep2 hand1 Don PPE prep2->hand1 hand2 Weigh/Handle this compound hand1->hand2 hand3 Prepare Solution hand2->hand3 post1 Decontaminate Surfaces hand3->post1 post2 Doff PPE Correctly post1->post2 disp1 Segregate & Label Waste post1->disp1 post3 Wash Hands post2->post3 disp2 Dispose via EHS disp1->disp2

Caption: Operational Workflow for Handling this compound.

spill_response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & EHS spill->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain the Spill (use absorbent pads) ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose

Caption: Emergency Response for a this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutenone
Reactant of Route 2
Hirsutenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。